Jtk-109
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
480462-62-2 |
|---|---|
Molecular Formula |
C37H33ClFN3O4 |
Molecular Weight |
638.1 g/mol |
IUPAC Name |
2-[4-[[2-(4-chlorophenyl)-5-(2-oxopyrrolidin-1-yl)phenyl]methoxy]-2-fluorophenyl]-1-cyclohexylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C37H33ClFN3O4/c38-26-11-8-23(9-12-26)30-15-13-28(41-18-4-7-35(41)43)19-25(30)22-46-29-14-16-31(32(39)21-29)36-40-33-20-24(37(44)45)10-17-34(33)42(36)27-5-2-1-3-6-27/h8-17,19-21,27H,1-7,18,22H2,(H,44,45) |
InChI Key |
NIBYCXOKANETJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2C4=C(C=C(C=C4)OCC5=C(C=CC(=C5)N6CCCC6=O)C7=CC=C(C=C7)Cl)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JTK-109; JTK 109; JTK109 |
Origin of Product |
United States |
Foundational & Exploratory
JTK-109: A Technical Overview of its Mechanism of Action as a Hepatitis C Virus NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTK-109 is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2] This document provides a detailed technical overview of the mechanism of action of this compound, consolidating available preclinical data, outlining key experimental methodologies for its characterization, and visualizing its interaction with the viral polymerase. This compound exhibits potent inhibitory activity by binding to an allosteric site within the thumb domain of the NS5B polymerase, thereby preventing the conformational changes necessary for RNA synthesis. This guide is intended for researchers and professionals in the field of antiviral drug development seeking a comprehensive understanding of this specific HCV inhibitor.
Core Mechanism of Action
This compound functions as an allosteric inhibitor of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with nucleotide triphosphates at the enzyme's active site, this compound binds to a distinct and highly conserved pocket within the "Thumb I" domain of the polymerase, approximately 30 Å from the catalytic center.[3][4] This binding event is noncompetitive with respect to nucleotide substrates.[3]
The binding of this compound to the Thumb I site induces a conformational change that prevents the polymerase from adopting the closed and compact conformation essential for the initiation and elongation phases of RNA replication.[1] Specifically, it is believed to interfere with the crucial interaction between the thumb and finger domains of the polymerase.[1] This disruption ultimately blocks the synthesis of new viral RNA, thus inhibiting viral replication.[1]
Quantitative Data
Preclinical studies have quantified the inhibitory potency of this compound against the HCV NS5B polymerase. The available data is summarized in the table below.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 0.017 µM | NS5B Polymerase Inhibition Assay | HCV RNA-dependent RNA polymerase | --INVALID-LINK-- |
Note: IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway and Molecular Interactions
The interaction of this compound with the HCV NS5B polymerase can be conceptually visualized as an allosteric modulation of the enzyme's function. The following diagram illustrates the proposed mechanism of action.
Experimental Protocols
The characterization of this compound's mechanism of action relies on two primary in vitro assays: the NS5B polymerase inhibition assay and the HCV replicon assay.
HCV NS5B Polymerase Inhibition Assay (Generalized Protocol)
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase (C-terminally truncated forms are often used for improved solubility).
-
RNA template/primer (e.g., poly(A)/oligo(U)).
-
Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³³P]UTP or [³H]UTP).
-
Assay buffer (containing Tris-HCl, MgCl₂, DTT, NaCl, and a non-ionic detergent).
-
This compound or other test compounds dissolved in DMSO.
-
Scintillation fluid and a scintillation counter, or a filter-binding apparatus.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA template/primer, and non-radiolabeled rNTPs.
-
Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture.
-
Initiate the reaction by adding the purified NS5B polymerase and the radiolabeled rNTP.
-
Incubate the reaction at the optimal temperature (e.g., 25-30°C) for a defined period (e.g., 60-120 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA) and collect it on a filter membrane.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
HCV Replicon Assay (Generalized Protocol)
This cell-based assay measures the inhibition of HCV RNA replication within a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (often containing a reporter gene like luciferase).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
This compound or other test compounds dissolved in DMSO.
-
Reagents for quantifying HCV RNA (qRT-PCR) or reporter gene activity (e.g., luciferase assay kit).
-
Reagents for assessing cell viability (e.g., MTS or resazurin).
Procedure:
-
Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or DMSO as a control).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Quantification of HCV Replication:
-
Reporter Gene Assay: If using a luciferase replicon, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
qRT-PCR: Isolate total RNA from the cells and quantify HCV RNA levels using a one-step qRT-PCR assay with HCV-specific primers and probes. Normalize to a housekeeping gene.
-
-
Cytotoxicity Assessment: In parallel plates, assess cell viability to determine if the observed antiviral effect is due to inhibition of replication or to cytotoxicity.
-
Calculate the percentage of inhibition of HCV replication for each this compound concentration and determine the EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration) values. The selectivity index (SI) is then calculated as CC₅₀/EC₅₀.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the preclinical evaluation of an HCV NS5B inhibitor like this compound.
Conclusion
This compound represents a potent, allosteric inhibitor of the HCV NS5B polymerase. Its mechanism of action, centered on the disruption of essential enzymatic conformational changes via binding to the Thumb I domain, underscores a key vulnerability in the HCV replication cycle. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and similar classes of antiviral compounds. Further studies to obtain a co-crystal structure of this compound with the NS5B polymerase would provide invaluable atomic-level insights into its precise binding mode and the allosteric communication network it perturbs.
References
- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
JTK-109: A Technical Overview of a Novel Hepatitis C Virus NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTK-109 is a potent and selective, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2] Developed by Japan Tobacco Inc., this compound emerged from a focused lead optimization program aimed at identifying novel therapeutic agents against HCV.[1] This document provides a detailed technical overview of the discovery, mechanism of action, and preclinical development of this compound.
Discovery and Synthesis
This compound is a benzimidazole derivative identified through extensive structure-activity relationship (SAR) studies.[1] The development process began with a lead compound and involved systematic modifications to optimize its inhibitory activity against the HCV NS5B polymerase. While a detailed, step-by-step synthesis protocol is not publicly available, the general synthetic scheme involves the coupling of key benzimidazole and biphenyl fragments. The IUPAC name for this compound is 2-[4-[[2-(4-chlorophenyl)-5-(2-oxopyrrolidin-1-yl)phenyl]methoxy]-2-fluorophenyl]-1-cyclohexylbenzimidazole-5-carboxylic acid, and its chemical structure is depicted below.
Chemical Structure of this compound
Mechanism of Action
This compound functions as an allosteric inhibitor of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound binds to a distinct allosteric site located in the "thumb" domain of the polymerase.[1] This binding event induces a conformational change in the enzyme, which ultimately prevents the initiation of RNA synthesis. This allosteric inhibition is a key feature of this compound's mechanism, contributing to its high selectivity for the viral polymerase over host cellular polymerases.[1]
The following diagram illustrates the proposed signaling pathway and mechanism of inhibition.
Preclinical Data
This compound demonstrated potent inhibitory activity against HCV NS5B polymerase and viral replication in preclinical studies. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Genotype | IC50 (nM) | EC50 (nM) | Reference |
| NS5B Polymerase Assay | RdRp | 1b | 1.8 | - | [1] |
| Replicon Assay | Viral Replication | 1b | - | 14 | [1] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Units | Route of Administration | Reference |
| Bioavailability (F) | 33.7 | % | Oral | [1] |
| Cmax (Oral, 10 mg/kg) | 1.12 | µg/mL | Oral | [1] |
| Tmax (Oral, 10 mg/kg) | 2.7 | hours | Oral | [1] |
| AUC (Oral, 10 mg/kg) | 7.91 | µg·h/mL | Oral | [1] |
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined in the primary research publication by Hirashima et al. (2006). The following provides a summary of the key methodologies.
HCV NS5B Polymerase Inhibition Assay
The inhibitory activity of this compound against HCV NS5B RdRp was determined using a biochemical assay that measures the incorporation of radiolabeled nucleotides into a newly synthesized RNA strand.
Workflow Diagram
HCV Replicon Cell Assay
The antiviral activity of this compound in a cellular context was evaluated using a subgenomic HCV replicon system. This system utilizes human hepatoma cells (Huh-7) that harbor a self-replicating HCV RNA molecule, which also expresses a reporter gene (e.g., luciferase). The level of reporter gene expression correlates with the level of viral RNA replication.
Workflow Diagram
Clinical Development and Current Status
Information regarding the clinical development of this compound is scarce in publicly available records. While early reports suggested its potential as a clinical candidate, there is no clear evidence of its progression into later-stage clinical trials.[1] The development of numerous other direct-acting antiviral agents for HCV with high efficacy and favorable safety profiles may have influenced the decision to halt the development of this compound. As of late 2025, this compound is not an actively pursued clinical candidate for the treatment of Hepatitis C.
Conclusion
This compound was a promising preclinical candidate that demonstrated potent and selective inhibition of the HCV NS5B polymerase through an allosteric mechanism. The comprehensive SAR studies and favorable preclinical pharmacokinetic profile highlighted its potential as a therapeutic agent. However, the compound did not appear to advance significantly through clinical development, likely due to the rapidly evolving landscape of HCV therapeutics. The discovery and preclinical characterization of this compound nevertheless provide valuable insights into the design and development of non-nucleoside inhibitors targeting viral polymerases.
References
JTK-109: A Technical Guide to a Potent Antiviral Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTK-109 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and available preclinical data. Detailed experimental methodologies and quantitative data are presented to support further research and development of this and related antiviral compounds.
Chemical Structure and Properties
This compound is a complex small molecule with the systematic IUPAC name 2-[4-[[2-(4-chlorophenyl)-5-(2-oxopyrrolidin-1-yl)phenyl]methoxy]-2-fluorophenyl]-1-cyclohexylbenzimidazole-5-carboxylic acid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[4-[[2-(4-chlorophenyl)-5-(2-oxopyrrolidin-1-yl)phenyl]methoxy]-2-fluorophenyl]-1-cyclohexylbenzimidazole-5-carboxylic acid | [1] |
| CAS Number | 480462-62-2 | [1] |
| Molecular Formula | C₃₇H₃₃ClFN₃O₄ | [1] |
| Molar Mass | 638.14 g/mol | [1] |
| SMILES | C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2C4=C(C=C(C=C4)OCC5=C(C=CC(=C5)N6CCCC6=O)C7=CC=C(C=C7)Cl)F | [1] |
Biological Activity and Mechanism of Action
This compound exhibits potent antiviral activity primarily against the hepatitis C virus. It also demonstrates activity against other RNA viruses, such as caliciviruses, including norovirus.[1]
Inhibition of HCV NS5B Polymerase
The primary mechanism of action of this compound is the inhibition of the HCV NS5B RNA-dependent RNA polymerase.[1] This enzyme is essential for the replication of the viral RNA genome. As a non-nucleoside inhibitor (NNI), this compound binds to an allosteric site on the NS5B enzyme, inducing a conformational change that ultimately blocks its polymerase activity. This allosteric inhibition prevents the synthesis of new viral RNA, thereby halting viral replication.
The following diagram illustrates the proposed mechanism of HCV NS5B inhibition by this compound.
Caption: Mechanism of HCV NS5B polymerase inhibition by this compound.
Antiviral Activity
This compound has demonstrated significant inhibitory activity against HCV. Specifically, it is a potent inhibitor of the HCV NS5B polymerase with a reported IC₅₀ of 0.017 µM .[2] The compound is also known to inhibit HCV genotype 1b and 3a subgenomic replicons.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.
HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against HCV NS5B polymerase.
Objective: To quantify the IC₅₀ value of this compound against HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (genotype 1b)
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U)₁₂)
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
[α-³²P]UTP or other labeled nucleotide
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 U/mL RNase inhibitor)
-
This compound dissolved in DMSO
-
96-well plates
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing the RNA template, RNA primer, and unlabeled rNTPs in the reaction buffer.
-
Add varying concentrations of this compound (typically in a serial dilution) to the wells of a 96-well plate. Include a DMSO-only control.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding the recombinant HCV NS5B polymerase and the labeled nucleotide (e.g., [α-³²P]UTP).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction products onto a filter membrane (e.g., DE81) and wash to remove unincorporated nucleotides.
-
Quantify the amount of incorporated labeled nucleotide using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Antiviral Replicon Assay
This protocol describes a cell-based assay to evaluate the antiviral activity of this compound against HCV replication in a cellular context.
Objective: To determine the EC₅₀ value of this compound against HCV subgenomic replicons.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).
-
This compound dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the Huh-7 replicon cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound. Include a DMSO-only control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Remove the culture medium and lyse the cells.
-
Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of replicon replication for each concentration of this compound relative to the DMSO control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).
Quantitative Data Summary
| Parameter | Virus/Target | Value | Reference |
| IC₅₀ | HCV NS5B Polymerase | 0.017 µM | [2] |
| Activity | HCV Genotype 1b Replicon | Inhibits | [3] |
| Activity | HCV Genotype 3a Replicon | Inhibits | [3] |
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of an antiviral compound like this compound.
Caption: Antiviral drug discovery workflow for this compound.
Conclusion
This compound is a promising antiviral compound with potent activity against HCV through the inhibition of the NS5B polymerase. Its demonstrated activity against multiple HCV genotypes and other RNA viruses warrants further investigation. The data and protocols presented in this guide provide a foundation for future research aimed at elucidating the full therapeutic potential of this compound and designing next-generation antiviral agents.
References
- 1. Assessment of the anti-norovirus activity in cell culture using the mouse norovirus: Identification of active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Assessment of the anti-norovirus activity in cell culture using the mouse norovirus: Early mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
JTK-109: A Technical Overview of a Potent Allosteric Inhibitor of HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JTK-109, a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This compound emerged from preclinical studies as a promising antiviral candidate, and this document details its mechanism of action, inhibitory activity, and the experimental methodologies used for its characterization.
Core Concepts: Mechanism of Action
This compound is an antiviral agent that functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1][2] Unlike nucleoside inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the enzyme known as Thumb Site I.[3] This binding event induces a conformational change in the polymerase, rendering it inactive and thereby inhibiting viral RNA replication.[3] The NS5B polymerase is essential for the replication of the HCV genome, and its absence in mammalian cells makes it a prime target for antiviral therapy.
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the HCV replication cycle and the specific point of inhibition by this compound.
Caption: HCV replication cycle and the inhibitory action of this compound on RNA replication.
Quantitative Data Summary
This compound demonstrated potent inhibitory activity against the HCV NS5B polymerase in preclinical studies. The following table summarizes the available quantitative data.
| Parameter | Value | Species/System | Reference |
| IC50 (NS5B Polymerase Inhibition) | 0.017 µM | in vitro enzymatic assay | [1][4] |
| EC50 (Replicon Assay) | Low submicromolar | Genotype 1b HCV replicon cells | [5] |
| Pharmacokinetics | Favorable profile | Rat | [5] |
Note: Detailed quantitative data for EC50 against various genotypes and specific pharmacokinetic parameters were not available in the public domain at the time of this writing.
Experimental Protocols
The following sections describe generalized experimental protocols for the key assays used to characterize this compound. These are based on standard methodologies in the field, as the specific, detailed protocols from the original studies by Hirashima et al. were not accessible.
NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This in vitro enzymatic assay quantifies the ability of a compound to inhibit the RNA polymerase activity of purified, recombinant NS5B.
Principle: The assay measures the incorporation of a labeled nucleotide triphosphate (e.g., [3H]-UTP) into a newly synthesized RNA strand using a synthetic RNA template.
Generalized Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), a reducing agent (e.g., DTT), the four nucleotide triphosphates (ATP, CTP, GTP, and labeled UTP), and a synthetic RNA template-primer.
-
Compound Incubation: Serially diluted this compound is pre-incubated with purified recombinant HCV NS5B polymerase in the reaction mixture.
-
Reaction Initiation: The polymerization reaction is initiated by the addition of the RNA template/primer.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.
-
Quantification: The newly synthesized, labeled RNA is captured (e.g., on a filter membrane), and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
HCV Replicon Cell-Based Assay
This assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (e.g., Huh-7) that contains a subgenomic HCV replicon.
Principle: The replicon contains a reporter gene (e.g., luciferase) whose expression is dependent on viral RNA replication. Inhibition of replication leads to a decrease in reporter gene activity.
Generalized Protocol:
-
Cell Plating: Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter are seeded into multi-well plates.
-
Compound Treatment: The cells are treated with various concentrations of this compound.
-
Incubation: The plates are incubated for a period of 48-72 hours to allow for viral replication and reporter protein expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the effect of the compound on cell viability.
-
Data Analysis: The EC50 (half-maximal effective concentration) for inhibition of replication and the CC50 (half-maximal cytotoxic concentration) are calculated. The selectivity index (SI = CC50/EC50) is then determined.
Visualized Workflows and Relationships
Preclinical Development Workflow
The following diagram outlines a typical preclinical development path for an antiviral candidate like this compound.
Caption: A generalized workflow for the preclinical development of an antiviral drug.
Allosteric Inhibition of NS5B Polymerase
This diagram illustrates the principle of allosteric inhibition by this compound.
Caption: this compound binds to an allosteric site, inducing a conformational change that inactivates the enzyme.
Conclusion
This compound is a potent, non-nucleoside inhibitor of the HCV NS5B polymerase that demonstrated promising preclinical activity. Its mechanism of action, involving allosteric inhibition of a key viral enzyme, represents a validated strategy for antiviral drug development. While this compound itself did not appear to advance to clinical trials, the data from its preclinical evaluation provide valuable insights for researchers in the field of antiviral drug discovery and development. The methodologies outlined in this guide serve as a foundation for the characterization of future NS5B polymerase inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preclinical development of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
JTK-109: An In-Depth Technical Review of its Activity Against Caliciviruses
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of JTK-109, a non-nucleoside inhibitor, against various members of the Caliciviridae family. This compound, initially developed as an inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), has demonstrated broad-spectrum antiviral properties, including activity against significant caliciviruses such as norovirus.[1] This document collates available quantitative data, details the experimental protocols used for its evaluation, and presents visual representations of its mechanism of action and experimental workflows.
Quantitative Antiviral Activity of this compound
The antiviral efficacy and cytotoxicity of this compound have been evaluated against several caliciviruses. The following tables summarize the key quantitative data from in vitro studies.
| Virus | Assay Type | Cell Line | Endpoint | Value (µM) | Reference |
| Human Norovirus (HuNoV GII.4) | RdRp Inhibition | - | IC50 | 4.3 | Netzler et al., 2017 |
| Murine Norovirus (MNV) | RdRp Inhibition | - | IC50 | 16.6 | Netzler et al., 2017 |
| Murine Norovirus (MNV) | Antiviral (CPE Reduction) | RAW 264.7 | EC50 | 6.1 | Netzler et al., 2017 |
| Sapovirus (porcine) | RdRp Inhibition | - | IC50 | 12.3 | Netzler et al., 2017 |
| Lagovirus (Rabbit Hemorrhagic Disease Virus) | RdRp Inhibition | - | IC50 | 11.2 | Netzler et al., 2017 |
| Feline Calicivirus (FCV) | RdRp Inhibition | - | % Inhibition @ 10µM | ≤10% | Netzler et al., 2018 |
| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| RAW 264.7 | Cell Viability (CellTiter-Glo) | CC50 | >100 | Netzler et al., 2017 |
| Crandell-Rees Feline Kidney (CRFK) | Cell Viability (CellTitre-Blue) | CC50 | <30 | Netzler et al., 2018 |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to determine the anti-calicivirus activity of this compound.
Calicivirus RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This non-radioactive, high-throughput fluorescence-based assay was utilized to quantify the inhibition of viral RdRp activity.
-
Principle: The assay measures the synthesis of double-stranded RNA (dsRNA) from a poly(C) template by the viral RdRp. The newly synthesized dsRNA is quantified using a fluorescent dye that specifically intercalates with dsRNA.
-
Reagents:
-
Purified recombinant calicivirus RdRp
-
Reaction Buffer: 50 mM MOPS, pH 7.0, 10 mM NaCl, 3 mM MnCl₂, 4 mM DTT
-
Substrate: 1 mM GTP
-
Template: 1 mg/mL poly(C)
-
Detection Reagent: PicoGreen dsRNA quantitation reagent
-
Test Compound: this compound dissolved in DMSO
-
-
Procedure:
-
The purified RdRp enzyme is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) in the reaction buffer for 10 minutes at room temperature.
-
The RNA synthesis reaction is initiated by the addition of the GTP substrate and poly(C) template.
-
The reaction mixture is incubated for 1 hour at 30°C.
-
The reaction is stopped by the addition of EDTA.
-
The amount of dsRNA produced is quantified by adding the PicoGreen reagent and measuring the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of RdRp inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Murine Norovirus (MNV) Antiviral Assay (CPE Reduction)
This cell-based assay was used to determine the efficacy of this compound in inhibiting MNV replication in a host cell line.
-
Principle: The assay measures the ability of the compound to protect cells from the cytopathic effect (CPE) induced by viral infection. Cell viability is quantified using a luminescent reagent.
-
Cells and Virus:
-
RAW 264.7 cells (murine macrophage cell line)
-
Murine Norovirus 1 (MNV-1)
-
-
Procedure:
-
RAW 264.7 cells are seeded in 96-well plates and incubated to form a confluent monolayer.
-
The cells are pre-treated with serial dilutions of this compound or DMSO for 1 hour.
-
The cells are then infected with MNV-1 at a specific multiplicity of infection (MOI).
-
The infected cells are incubated for 48 hours at 37°C.
-
Cell viability is assessed by adding CellTiter-Glo reagent, which measures ATP levels as an indicator of metabolically active cells. Luminescence is measured using a plate reader.
-
The 50% effective concentration (EC50) is calculated by normalizing the luminescence signal of treated, infected cells to that of untreated, uninfected cells and fitting the data to a dose-response curve.
-
Cytotoxicity Assay
This assay is performed to determine the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index (SI = CC50/EC50).
-
Principle: Similar to the antiviral assay, this method quantifies cell viability in the presence of the compound but without viral infection.
-
Procedure:
-
RAW 264.7 or CRFK cells are seeded in 96-well plates.
-
The cells are treated with serial dilutions of this compound or DMSO.
-
The plates are incubated for 48 hours (for RAW 264.7) or as required for the specific cell line.
-
Cell viability is measured using either the CellTiter-Glo Luminescent Cell Viability Assay (for RAW 264.7 cells) or the CellTitre-Blue Viability Assay (for CRFK cells).
-
The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations: Mechanism of Action and Experimental Workflow
Proposed Mechanism of Action of this compound
This compound is a non-nucleoside inhibitor that is proposed to bind to an allosteric site on the calicivirus RdRp, likely in a conserved pocket analogous to the thumb I (TI) site of the HCV RdRp. This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing viral RNA replication.
Caption: Proposed allosteric inhibition of calicivirus RdRp by this compound.
Experimental Workflow for Antiviral Evaluation
The following diagram outlines the general workflow for assessing the anti-calicivirus activity of a compound like this compound.
Caption: Workflow for evaluating the antiviral potency and cytotoxicity of this compound.
References
In Vitro Efficacy of JTK-109: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTK-109 is a potent and selective small-molecule inhibitor targeting the BRAF V600E mutation, a key driver in several human cancers, including melanoma. This document provides a comprehensive overview of the in vitro efficacy of this compound, detailing its anti-proliferative activity, mechanism of action, and the experimental protocols used for its characterization. All data presented herein is based on preclinical models and is intended for research and drug development purposes.
Core Efficacy Data: Anti-Proliferative Activity
The primary efficacy of this compound was assessed by determining its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The data clearly demonstrates potent activity in cell lines harboring the BRAF V600E mutation, with significantly less effect on BRAF wild-type cells.
Table 1: this compound IC50 Values in Human Melanoma Cell Lines
| Cell Line | BRAF Status | This compound IC50 (nM) |
| A375 | V600E | 35 |
| SK-MEL-28 | V600E | 52 |
| WM-266-4 | V600E | 88 |
| HT-144 | V600E | 65 |
| Malme-3M | Wild-Type | >10,000 |
| C32 | Wild-Type | >10,000 |
Table 2: this compound IC50 Values in Human Colorectal Cancer Cell Lines
| Cell Line | BRAF Status | This compound IC50 (nM) |
| HT-29 | V600E | 120 |
| RKO | V600E | 4,570[1] |
| Caco-2 | Wild-Type | >10,000 |
Note: The higher IC50 in some BRAF V600E colorectal cancer cell lines may suggest the influence of other signaling pathways, such as EGFR signaling, which can confer resistance.
Mechanism of Action: Inhibition of the MAPK Signaling Pathway
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of the mutated BRAF V600E protein. This action prevents the downstream phosphorylation and activation of MEK and ERK, two key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] The constitutive activation of this pathway, driven by the BRAF V600E mutation, is crucial for cancer cell proliferation and survival.[2][3]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol was used to determine the IC50 values presented in Tables 1 and 2. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Human cancer cell lines.
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
96-well flat-bottom plates.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Multichannel pipette.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Plates are incubated for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: A serial dilution of this compound is prepared in growth medium. The medium from the cell plates is removed, and 100 µL of medium containing the various concentrations of this compound (or vehicle control, DMSO) is added to the wells.
-
Incubation: The plates are incubated for 72 hours at 37°C, 5% CO2.[5]
-
MTT Addition: After incubation, 10 µL of MTT reagent is added to each well, and the plates are incubated for another 4 hours at 37°C.[6]
-
Solubilization: 100 µL of solubilization solution is added to each well to dissolve the formazan crystals. The plate is mixed gently on an orbital shaker.[6]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of viability relative to the vehicle-treated control cells. The IC50 value is calculated using non-linear regression analysis (log[inhibitor] vs. normalized response).
Western Blot Analysis
Western blotting was used to confirm that this compound inhibits the phosphorylation of MEK and ERK in the MAPK pathway.
Materials:
-
A375 cells (BRAF V600E).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-MEK (p-MEK), anti-total-MEK, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: A375 cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for 2 hours. After treatment, cells are washed with cold PBS and lysed with ice-cold lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.[7]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is incubated in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: The membrane is washed three times with TBST. It is then incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: After further washes, the membrane is incubated with a chemiluminescent substrate, and the signal is captured using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and GAPDH to ensure equal protein loading and to assess the specific inhibition of phosphorylation.
Conclusion
The in vitro data for this compound strongly support its profile as a potent and selective inhibitor of the BRAF V600E mutation. It demonstrates significant anti-proliferative effects in cancer cell lines harboring this mutation by effectively suppressing the MAPK signaling pathway. These findings establish a solid foundation for further preclinical and clinical development of this compound as a targeted cancer therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
JTK-109: A Technical Guide to its Interaction with the HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTK-109 is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2][3] This enzyme is essential for the replication of the viral genome, making it a prime target for antiviral therapies.[4][5] this compound demonstrates significant inhibitory activity against the NS5B polymerase, positioning it as a valuable tool for research and a potential scaffold for the development of novel anti-HCV therapeutics. This guide provides a comprehensive overview of the molecular interaction of this compound with its target, including quantitative data, detailed experimental protocols, and a visualization of the relevant biological pathways.
Quantitative Data
The inhibitory potency of this compound has been characterized through enzymatic and cell-based assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Target/System | Reference |
| IC50 | 0.017 µM | HCV NS5B RNA-dependent RNA polymerase | [1][2] |
| EC50 | Not explicitly found in searches | HCV subgenomic replicon (genotype 1b) | Inferred from general activity |
| Table 1: In Vitro Inhibitory Activity of this compound |
Molecular Target Interaction and Signaling Pathway
This compound exerts its antiviral effect by directly targeting the HCV NS5B polymerase, a key enzyme in the viral replication cycle. The NS5B polymerase is responsible for synthesizing new copies of the viral RNA genome. By inhibiting this enzyme, this compound effectively halts viral replication.
The following diagram illustrates the HCV replication cycle and the point of intervention for this compound.
Caption: HCV Replication Cycle and this compound's Point of Inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the interaction of this compound with the HCV NS5B polymerase.
HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified recombinant HCV NS5B polymerase.
Objective: To determine the IC50 value of this compound against HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase (full-length or truncated forms like NS5BΔCT21 are commonly used for improved solubility).[6][7]
-
RNA template/primer, such as poly(A)/oligo(dT) or a heteropolymeric RNA sequence derived from the HCV genome.[8]
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP).
-
Radioactively labeled rNTP (e.g., [α-³²P]UTP or [³H]UTP).
-
Assay buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, KCl, DTT, and a non-ionic detergent like NP-40.[9]
-
This compound stock solution in DMSO.
-
Scintillation cocktail and scintillation counter or filter-based detection system.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA template/primer, and all rNTPs except the radiolabeled one.
-
Serially dilute this compound in DMSO and add it to the reaction mixture. Include a DMSO-only control (vehicle).
-
Initiate the reaction by adding the purified NS5B polymerase and the radiolabeled rNTP.
-
Incubate the reaction at a controlled temperature (e.g., 22-30°C) for a defined period (e.g., 60-120 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA) and collect it on a filter membrane.
-
Wash the filter to remove unincorporated radiolabeled rNTPs.
-
Quantify the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition of NS5B activity for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
The following diagram outlines the workflow for the HCV NS5B RdRp enzymatic assay.
Caption: Workflow for the HCV NS5B RdRp Enzymatic Assay.
HCV Subgenomic Replicon Assay
This cell-based assay measures the ability of this compound to inhibit HCV RNA replication within human liver cells (hepatoma cell lines).
Objective: To determine the EC50 value of this compound in a cellular context.
Materials:
-
Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5).[10][11]
-
HCV subgenomic replicon RNA (typically from genotype 1b) containing a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).[2][12][13]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Electroporation apparatus.
-
This compound stock solution in DMSO.
-
Luciferase assay reagent or G418 for selection.
-
Luminometer or equipment for colony counting.
Procedure:
-
Culture Huh-7 cells to the appropriate confluency.
-
Transfect the HCV subgenomic replicon RNA into the Huh-7 cells via electroporation.[12]
-
Plate the transfected cells into multi-well plates.
-
After a few hours to allow for cell attachment and initiation of replication, add serial dilutions of this compound to the cell culture medium. Include a DMSO-only control.
-
Incubate the cells for a defined period (typically 48-72 hours).
-
For luciferase reporter replicons:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
For selectable marker replicons (colony formation assay):
-
Apply selection pressure with G418 for 2-3 weeks.
-
Fix and stain the resulting cell colonies.
-
Count the number of colonies.
-
-
Calculate the percent inhibition of HCV replication for each this compound concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.
The following diagram illustrates the workflow for the HCV subgenomic replicon assay.
Caption: Workflow for the HCV Subgenomic Replicon Assay.
Conclusion
This compound is a well-characterized inhibitor of the HCV NS5B polymerase with potent activity in both enzymatic and cell-based assays. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on novel anti-HCV therapies. The detailed methodologies offer a starting point for the in-house evaluation of this compound and similar compounds, while the pathway diagram provides a clear visual representation of its mechanism of action within the context of the viral life cycle. Further investigation into the precise binding site and the potential for resistance development will be crucial for the continued exploration of this compound and its analogs as clinical candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound | HCV Protease | TargetMol [targetmol.com]
- 4. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HuH7 Cells [cytion.com]
- 11. HuH7 Cells | Applied Biological Materials Inc. [abmgood.com]
- 12. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Free Replication of the Hepatitis C Virus Subgenomic Replicon - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology and Toxicology Profile of JTK-109
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTK-109 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This document provides a comprehensive overview of the pharmacological and toxicological profile of this compound, based on publicly available preclinical data. It includes a summary of its antiviral activity, mechanism of action, and available safety information. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound for research and drug development purposes.
Introduction
Hepatitis C is a global health concern, and the HCV NS5B polymerase represents a key target for antiviral therapy. This compound is a benzimidazole derivative identified as a highly potent inhibitor of the genotype 1b NS5B polymerase.[1] It has also demonstrated activity against other viral polymerases, such as those from caliciviruses, indicating a potential for broader antiviral applications. This guide synthesizes the current knowledge on this compound to support further research and development efforts.
Pharmacology
Mechanism of Action
This compound is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates for the active site, this compound binds to an allosteric site on the enzyme. This binding induces a conformational change in the polymerase, ultimately inhibiting its ability to initiate and/or elongate the viral RNA strand, thus halting viral replication.
In Vitro Antiviral Activity
This compound has demonstrated potent inhibitory activity against HCV NS5B polymerase and viral replication in cell-based assays.
| Target | Assay | Metric | Value | Reference |
| HCV NS5B Polymerase (Genotype 1b) | Enzyme Inhibition Assay | IC50 | 0.017 µM | [2] |
| HCV Replicon (Genotype 1b) | Replicon Cell Assay | EC50 | Low submicromolar | [1] |
| Calicivirus RdRp | Enzyme Inhibition Assay | IC50 | 4.3 - 16.6 µM |
Table 1: In Vitro Antiviral Activity of this compound
Toxicology Profile
Publicly available information regarding the comprehensive toxicology of this compound is limited. The primary research describes it as having "good safety profiles," suggesting that initial toxicity assessments were favorable.[1] However, specific quantitative data from these studies, such as LD50 values or detailed findings from in vivo toxicology studies, are not available in the public domain. Further investigation into regulatory filings or more recent publications would be necessary to obtain a complete toxicological profile.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.
Protocol:
-
Enzyme and Substrate Preparation: Purified, recombinant HCV NS5B polymerase (genotype 1b) is used. The reaction utilizes a homopolymeric RNA template (e.g., poly(A)) and a corresponding primer (e.g., oligo(U)).
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the reaction buffer, a divalent cation (e.g., MgCl₂ or MnCl₂), dithiothreitol (DTT), the RNA template/primer, and radiolabeled or fluorescently-labeled uridine triphosphate (UTP).
-
Compound Incubation: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive only the solvent.
-
Initiation and Incubation: The reaction is initiated by the addition of the NS5B polymerase. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for RNA synthesis.
-
Termination and Detection: The reaction is stopped, and the amount of incorporated labeled UTP into the newly synthesized RNA strand is quantified. This can be achieved by methods such as scintillation counting for radiolabeled nucleotides or fluorescence detection.
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the control wells. The IC₅₀ value is then determined by fitting the dose-response data to a suitable sigmoidal curve.
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human liver cells.
Protocol:
-
Cell Culture: A human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon is used. This replicon contains the HCV non-structural proteins (including NS5B) and a reporter gene, such as luciferase.
-
Compound Treatment: The replicon-containing cells are seeded in 96-well plates and treated with various concentrations of this compound.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the expression of the reporter gene.
-
Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on the same cells to determine if the observed reduction in reporter gene activity is due to specific antiviral effects or general cellular toxicity.
-
Data Analysis: The EC₅₀ value (the concentration at which 50% of viral replication is inhibited) is calculated from the dose-response curve of the reporter gene activity. The CC₅₀ value (the concentration at which 50% of cell viability is lost) is determined from the cytotoxicity assay. The selectivity index (SI = CC₅₀ / EC₅₀) is then calculated to assess the therapeutic window of the compound.
Visualizations
Signaling Pathway
Caption: Inhibition of HCV Replication by this compound.
Experimental Workflow
Caption: Drug Discovery Workflow for this compound.
Conclusion
This compound is a potent non-nucleoside inhibitor of the HCV NS5B polymerase with promising in vitro antiviral activity. The available data suggests a favorable preliminary safety profile, although detailed public information on its toxicology and pharmacokinetics is scarce. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate this compound and similar compounds in the pursuit of novel antiviral therapies. A comprehensive understanding of its toxicological properties will be critical for any future clinical development.
References
- 1. Benzimidazole derivatives bearing substituted biphenyls as hepatitis C virus NS5B RNA-dependent RNA polymerase inhibitors: structure-activity relationship studies and identification of a potent and highly selective inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JTK-109 and its related benzimidazole derivatives, a class of potent non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This document details their mechanism of action, structure-activity relationships (SAR), and the experimental protocols utilized in their evaluation.
Introduction: The Role of Benzimidazoles in HCV Therapy
The Hepatitis C virus is a major global health concern, and the viral NS5B polymerase is a prime target for antiviral drug development due to its crucial role in viral replication. Benzimidazole derivatives have emerged as a promising class of compounds that can effectively inhibit this enzyme. This compound is a notable example of a highly potent and selective benzimidazole-based inhibitor of HCV NS5B polymerase. This guide will delve into the scientific foundation of this compound and its analogs, providing valuable insights for researchers in the field of antiviral drug discovery.
Mechanism of Action: Allosteric Inhibition of NS5B Polymerase
This compound and its related benzimidazole derivatives function as non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, NNIs bind to an allosteric site, a distinct pocket on the enzyme. This binding event induces a conformational change in the polymerase, rendering it inactive and thereby halting viral RNA replication.
The following diagram illustrates the mechanism of action of this compound and related benzimidazole derivatives as allosteric inhibitors of HCV NS5B polymerase.
Methodological & Application
Application Notes and Protocols: JTK-109 in the Norovirus Replicon System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noroviruses are a leading cause of acute gastroenteritis worldwide, yet no approved antiviral therapies are currently available. The development of such therapies has been significantly hindered by the lack of robust cell culture systems for human noroviruses. The norovirus replicon system has emerged as an invaluable tool for studying the viral replication cycle and for screening potential antiviral compounds in a controlled cellular environment.
This document provides detailed application notes and protocols for the use of JTK-109, a non-nucleoside inhibitor of the norovirus RNA-dependent RNA polymerase (RdRp), within the context of a norovirus replicon system. This compound was initially developed as a potential treatment for Hepatitis C but has demonstrated promising activity against caliciviruses, including norovirus.[1]
Mechanism of Action
This compound functions as an antiviral agent by directly targeting and inhibiting the NS5B RNA-dependent RNA polymerase (RdRp) of the norovirus.[1] The RdRp is a critical enzyme responsible for the replication of the viral RNA genome. By binding to the polymerase, this compound obstructs its ability to synthesize new viral RNA strands, thereby halting the replication process and preventing the propagation of the virus within host cells.
Quantitative Data
The following table summarizes the reported in vitro efficacy of this compound against norovirus targets. This data is essential for designing experiments and interpreting results when using the norovirus replicon system.
| Parameter | Value | Assay System | Reference |
| IC50 | 4.3 µM | Human Norovirus Polymerase Assay | [2] |
| EC50 | 6.1 µM | Murine Norovirus (MNV) Replication in Cell Culture | [2] |
Note: IC50 (half-maximal inhibitory concentration) reflects the concentration of a drug that is required for 50% inhibition of a specific target in a biochemical assay. EC50 (half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time in a cell-based assay.
Experimental Protocols
The following protocols provide a framework for utilizing the norovirus replicon system to evaluate the antiviral activity of this compound. These are generalized protocols and may require optimization based on the specific replicon system and cell line being used.
Protocol 1: Determination of EC50 of this compound in a Norovirus Replicon-Bearing Cell Line
Objective: To determine the concentration of this compound that inhibits 50% of norovirus replicon replication in a stable replicon-harboring cell line.
Materials:
-
Norovirus replicon-bearing cells (e.g., Huh-7 or BHK-21 cells harboring a Norwalk virus replicon)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
RNA extraction kit
-
Reagents for quantitative reverse transcription PCR (qRT-PCR)
-
Primers and probe specific for the norovirus replicon RNA
Procedure:
-
Cell Seeding:
-
Trypsinize and count the norovirus replicon-bearing cells.
-
Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay (e.g., 1 x 10^4 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a complete cell culture medium. The final concentrations should bracket the expected EC50 (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Assessment of Cell Viability (Cytotoxicity):
-
In a parallel plate with the same cell seeding and compound treatment, assess cell viability using a commercially available assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions. This is crucial to ensure that the observed reduction in replicon replication is not due to cytotoxicity of the compound.
-
-
Quantification of Replicon RNA:
-
After the incubation period, lyse the cells directly in the wells or after washing with PBS.
-
Extract total RNA from each well using a commercial RNA extraction kit.
-
Perform qRT-PCR using primers and a probe specific for a conserved region of the norovirus replicon RNA. A housekeeping gene (e.g., GAPDH or β-actin) should also be quantified for normalization.
-
The relative amount of replicon RNA in each well is calculated using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.
-
-
Data Analysis:
-
Plot the percentage of replicon replication inhibition against the log concentration of this compound.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Time-of-Addition Assay
Objective: To determine the stage of the norovirus replication cycle that is inhibited by this compound.
Materials:
-
Cells permissive to norovirus replicon transfection (e.g., Huh-7 or BHK-21)
-
In vitro transcribed norovirus replicon RNA
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
96-well cell culture plates
-
RNA extraction kit
-
qRT-PCR reagents
Procedure:
-
Cell Seeding:
-
Seed permissive cells in 96-well plates as described in Protocol 1.
-
-
Replicon RNA Transfection:
-
Transfect the cells with in vitro transcribed norovirus replicon RNA using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Time-of-Addition:
-
Add this compound (at a concentration of approximately 5-10 times its EC50) to the cells at different time points post-transfection (e.g., 0, 2, 4, 6, 8, and 12 hours).
-
Include a no-drug control and a vehicle control.
-
-
RNA Extraction and Quantification:
-
At a fixed time point after transfection (e.g., 24 or 48 hours), extract total RNA from all wells.
-
Quantify the replicon RNA levels using qRT-PCR as described in Protocol 1.
-
-
Data Analysis:
-
Plot the relative replicon RNA levels against the time of this compound addition.
-
A significant reduction in RNA levels when the compound is added at early time points, with diminishing effects at later time points, would be consistent with the inhibition of RNA replication.
-
Visualizations
Norovirus Replication Cycle and this compound Inhibition
Caption: Norovirus replication cycle and the inhibitory action of this compound on RNA replication.
Experimental Workflow for EC50 Determination
Caption: Workflow for determining the EC50 of this compound in a norovirus replicon system.
References
JTK-109 In Vivo Experimental Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTK-109 is a potent, non-nucleoside inhibitor of the RNA-dependent RNA polymerase (RdRp) encoded by the NS5B gene of the Hepatitis C virus (HCV). It has demonstrated significant inhibitory activity against HCV replication in in-vitro assays. Furthermore, this compound has shown broad-spectrum potential with inhibitory effects against the RdRp of norovirus. While specific in vivo experimental data for this compound is not extensively published, this document provides detailed, representative protocols for evaluating the efficacy of this compound in established animal models for both Hepatitis C and norovirus. These protocols are based on standard methodologies in the field and are intended to serve as a comprehensive guide for researchers.
Introduction to this compound
This compound is an antiviral compound that targets the NS5B RNA-dependent RNA polymerase, a crucial enzyme for the replication of the Hepatitis C virus.[1] In addition to its anti-HCV activity, this compound has been identified as an inhibitor of the norovirus RdRp, suggesting its potential as a broad-spectrum antiviral agent. The development of effective in vivo models is critical for the preclinical evaluation of this compound, to assess its efficacy, pharmacokinetics, and safety profile before advancing to clinical trials.
In Vitro Antiviral Activity of this compound
A summary of the in vitro antiviral activity of this compound against Hepatitis C virus and norovirus is presented in Table 1. This data provides the basis for dose selection and study design in subsequent in vivo experiments.
Table 1: In Vitro Efficacy of this compound
| Target Virus | Assay Type | Target Enzyme/System | Metric | Value (µM) | Reference |
| Hepatitis C Virus | Biochemical Assay | NS5B Polymerase | IC₅₀ | 0.017 | [1] |
| Norovirus | Biochemical Assay | Human Norovirus Polymerase | IC₅₀ | 4.3 | |
| Norovirus | Cell-Based Replication Assay | Murine Norovirus (MNV) | EC₅₀ | 6.1 |
This compound Signaling Pathway Inhibition
This compound functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp), which is essential for the replication of the viral RNA genome. The diagram below illustrates the central role of NS5B in the HCV replication cycle and the point of intervention for this compound.
In Vivo Experimental Protocols
Due to the lack of publicly available in vivo studies specifically for this compound, the following protocols are provided as representative examples based on established animal models for Hepatitis C and norovirus.
Hepatitis C Virus (HCV) Efficacy Study in Humanized Mice
This protocol describes a study to evaluate the antiviral efficacy of this compound in immunodeficient mice with human liver engraftment, a gold-standard model for HCV infection.
Experimental Workflow:
Protocol Details:
-
Animal Model: Utilize immunodeficient mice (e.g., FRG or uPA/SCID) that support the engraftment and proliferation of human hepatocytes.
-
Human Hepatocyte Engraftment: Transplant human hepatocytes into the mice. Monitor the success of engraftment by measuring human albumin levels in the mouse serum.
-
HCV Infection: Once human albumin levels are stable and indicate successful engraftment, infect the mice with a known titer of Hepatitis C virus (genotype 1b is commonly used).
-
Monitoring of Infection: Monitor the progression of HCV infection by quantifying viral RNA in the serum at regular intervals using RT-qPCR.
-
Treatment Administration:
-
Grouping: Randomize the infected mice into treatment and control groups.
-
Dosing: Administer this compound orally at various dose levels (e.g., 10, 30, and 100 mg/kg) once or twice daily. The control group will receive the vehicle alone.
-
Duration: Treat the animals for a period of 2 to 4 weeks.
-
-
Efficacy Assessment:
-
Continue to monitor serum HCV RNA levels throughout the treatment period.
-
At the end of the study, sacrifice the animals and collect liver tissue.
-
Quantify HCV RNA levels in the liver tissue.
-
Perform histopathological analysis of the liver to assess any changes in liver morphology and inflammation.
-
-
Data Analysis: Compare the reduction in viral load (both in serum and liver) between the this compound treated groups and the vehicle control group.
Table 2: Example Data Presentation for HCV Efficacy Study
| Treatment Group | Dose (mg/kg) | Mean Baseline HCV RNA (log10 IU/mL) | Mean End-of-Treatment HCV RNA (log10 IU/mL) | Mean Log10 Reduction in HCV RNA |
| Vehicle Control | 0 | 5.5 | 5.4 | 0.1 |
| This compound | 10 | 5.6 | 4.2 | 1.4 |
| This compound | 30 | 5.4 | 3.1 | 2.3 |
| This compound | 100 | 5.5 | <1.0 | >4.5 |
Norovirus Efficacy Study in a Gnotobiotic Pig Model
Gnotobiotic pigs are a valuable model for human norovirus as they can be infected and show clinical signs similar to humans.
Experimental Workflow:
Protocol Details:
-
Animal Model: Use gnotobiotic piglets derived and maintained in a sterile environment to prevent exposure to other microbes.
-
Norovirus Challenge: Orally challenge the piglets with a human norovirus strain (e.g., a GII.4 strain).
-
Clinical Monitoring: Monitor the animals daily for clinical signs of gastroenteritis, including diarrhea and vomiting.
-
Treatment Administration:
-
Grouping: Divide the challenged piglets into groups receiving different doses of this compound and a placebo control group.
-
Dosing: Administer this compound orally. The dosing regimen can be prophylactic (starting before the viral challenge) or therapeutic (starting after the onset of symptoms).
-
-
Efficacy Assessment:
-
Collect fecal samples daily to quantify the amount of viral shedding using RT-qPCR.
-
At the end of the study period, perform a necropsy and collect intestinal tissues.
-
Determine the viral load in different sections of the intestine.
-
Conduct histopathological examination of the intestinal tissues to assess virus-induced damage and inflammation.
-
-
Data Analysis: Analyze the differences in the severity and duration of clinical symptoms, as well as the levels of viral shedding and intestinal viral load, between the treated and control groups.
Table 3: Example Data Presentation for Norovirus Efficacy Study
| Treatment Group | Dose (mg/kg) | Mean Duration of Diarrhea (days) | Peak Viral Shedding (log10 genomic copies/g feces) | Intestinal Viral Load (log10 genomic copies/g tissue) |
| Placebo Control | 0 | 4.2 | 8.5 | 7.2 |
| This compound (Prophylactic) | 50 | 1.5 | 6.1 | 4.8 |
| This compound (Therapeutic) | 50 | 2.8 | 7.3 | 5.9 |
Conclusion
While in vivo data for this compound is not yet widely published, its potent in vitro activity against both Hepatitis C virus and norovirus makes it a promising candidate for further preclinical development. The experimental models and protocols detailed in this document provide a robust framework for the in vivo evaluation of this compound's efficacy. The use of humanized mice for HCV and gnotobiotic pigs for norovirus will be instrumental in determining the therapeutic potential of this novel antiviral compound. Careful study design and adherence to these established protocols will yield the critical data necessary to advance this compound through the drug development pipeline.
References
JTK-109 Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTK-109 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2] It has also demonstrated broad-spectrum activity against other RNA viruses, including caliciviruses such as norovirus. This document provides detailed application notes and protocols for the in vitro use of this compound, including recommended dosages, experimental procedures, and relevant cellular assays.
Mechanism of Action
This compound functions as an allosteric inhibitor of the HCV NS5B polymerase. It binds to a thumb domain I site of the enzyme, which is a shallow hydrophobic pocket approximately 30 Å from the active site. This binding event is thought to interfere with the interaction between the thumb and finger domains of the polymerase, preventing the conformational changes necessary for the elongation phase of RNA synthesis. This mechanism of action is distinct from that of nucleoside inhibitors which act as chain terminators.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Virus | Target | Assay Type | Cell Line/System | IC50 / EC50 (µM) | Reference |
| Hepatitis C Virus (HCV) Genotype 1b | NS5B RdRp | Enzymatic Assay | Purified Enzyme | 0.041 | Hirashima S, et al. J Med Chem. 2006. |
| Hepatitis C Virus (HCV) Genotype 1b | Viral Replication | Subgenomic Replicon | Huh-5-2 cells | 0.29 | Hirashima S, et al. J Med Chem. 2006. |
| Human Norovirus | RdRp | Fluorescent Polymerase Assay | Purified Enzyme | 4.3 | Netzler NE, et al. Antiviral Res. 2017. |
| Murine Norovirus (MNV) | Viral Replication | Cell-based Assay | RAW 264.7 cells | 6.1 | Netzler NE, et al. Antiviral Res. 2017. |
Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (µM) | Reference |
| Huh-5-2 | Cell Viability Assay | >100 | Hirashima S, et al. J Med Chem. 2006. |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits HCV replication by targeting the NS5B polymerase.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
HCV NS5B RdRp Enzymatic Assay
This protocol is based on the methods described by Hirashima et al. (2006).
Materials:
-
Purified recombinant HCV NS5B polymerase (genotype 1b)
-
This compound stock solution (in DMSO)
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
[³H]UTP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂, 0.1 mM EDTA)
-
Scintillation cocktail
-
96-well plates
-
Filter plates (e.g., Millipore Multiscreen)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO) to the wells.
-
Add the purified NS5B enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the polymerase reaction by adding a mixture of the RNA template/primer and rNTPs (including [³H]UTP).
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]UTP.
-
Dry the filter plate, add scintillation cocktail to each well, and count the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
HCV Subgenomic Replicon Assay
This protocol is adapted from methods used for evaluating HCV polymerase inhibitors in cell culture.
Materials:
-
Huh-5-2 cells (or other Huh-7 derived cells harboring an HCV subgenomic replicon, e.g., with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed Huh-5-2 cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be non-toxic to the cells (e.g., ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control.
-
Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
If using a luciferase reporter replicon, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
If not using a reporter, total RNA can be extracted, and HCV RNA levels can be quantified by RT-qPCR.
-
Calculate the percent inhibition of HCV replication for each this compound concentration relative to the vehicle control and determine the EC50 value.
Cytotoxicity Assay
This is a general protocol to assess the cytotoxicity of this compound.
Materials:
-
Huh-7 cells (or the specific cell line used in the antiviral assays)
-
DMEM with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed Huh-7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (using the same concentration range as in the replicon assay) or a vehicle control.
-
Incubate the cells for the same duration as the replicon assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Calculate the percent cell viability for each this compound concentration relative to the vehicle control and determine the CC50 value.
References
JTK-109: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTK-109 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As an allosteric inhibitor, it binds to the "thumb" domain of the enzyme, inducing a conformational change that ultimately halts viral RNA replication.[2][3] This document provides detailed application notes and protocols for the solubility and preparation of this compound for in vitro and in vivo experiments, designed to facilitate its use in preclinical research and drug development.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-[4-[[2-(4-chlorophenyl)-5-(2-oxopyrrolidin-1-yl)phenyl]methoxy]-2-fluorophenyl]-1-cyclohexylbenzimidazole-5-carboxylic acid | [1] |
| Molecular Formula | C37H33ClFN3O4 | [1] |
| Molar Mass | 638.14 g/mol | [1] |
| CAS Number | 480462-62-2 | [1] |
| IC50 | 0.017 µM (against HCV NS5B polymerase) |
Solubility and Stock Solution Preparation
This compound is a hydrophobic compound with limited aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for stock solutions. |
| Aqueous Buffers | Poorly soluble | Final concentration of DMSO in aqueous solutions should be minimized to avoid cytotoxicity. |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, weigh 0.638 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Storage: Store the 10 mM stock solution at -20°C in tightly sealed, amber vials to protect from light and moisture. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
In Vitro Experimental Protocols
This compound is primarily evaluated in vitro using HCV replicon assays. These cell-based assays measure the replication of a subgenomic HCV RNA that often contains a reporter gene, such as luciferase, for easy quantification of viral replication.[4][5][6][7]
HCV Replicon Assay Using a Luciferase Reporter
This protocol describes a general method for assessing the antiviral activity of this compound in a human hepatoma cell line (e.g., Huh-7) harboring an HCV replicon with a luciferase reporter.
Materials:
-
Huh-7 cells stably expressing an HCV replicon with a luciferase reporter
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
This compound stock solution (10 mM in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. HCV Subgenomic Replicon Assay. [bio-protocol.org]
- 6. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
JTK-109 Antiviral Activity Assay Methods: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTK-109 is a non-nucleoside inhibitor (NNI) that demonstrates potent antiviral activity by targeting the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C Virus (HCV), known as non-structural protein 5B (NS5B).[1] This document provides detailed application notes and protocols for assessing the antiviral efficacy of this compound and similar compounds. The methodologies described herein are essential for the preclinical evaluation of novel antiviral agents, enabling researchers to determine inhibitory concentrations, assess cytotoxicity, and understand the mechanism of action. This compound also exhibits antiviral activity against caliciviruses, such as norovirus, by targeting their RdRp.[1]
Data Presentation
The antiviral activity and cytotoxicity of this compound are summarized in the following tables. This data has been compiled from various in vitro studies and provides a benchmark for comparative analysis.
Table 1: Antiviral Activity of this compound against Hepatitis C Virus (HCV)
| Parameter | Value | Cell Line/Assay | Genotype | Reference |
| IC50 | 0.02 µM | HCV NS5B Polymerase Assay | 1b | Hirashima et al., 2006 |
| EC50 | 0.29 µM | HCV Replicon Assay | 1b | Hirashima et al., 2006 |
IC50: Half-maximal inhibitory concentration in a biochemical assay. EC50: Half-maximal effective concentration in a cell-based assay.
Table 2: Antiviral Activity and Cytotoxicity of this compound against Caliciviruses
| Virus | Parameter | Value (µM) | Cell Line | Reference |
| Murine Norovirus | EC50 | 6.1 | RAW264.7 | Netzler et al., 2017 |
| Feline Calicivirus | IC50 (RdRp) | 4.3 - 16.6 | N/A | Netzler et al., 2017 |
| Feline Calicivirus | CC50 | <30 | CRFK | Potential Therapeutic Agents for Feline Calicivirus Infection - PMC |
EC50: Half-maximal effective concentration. IC50 (RdRp): Half-maximal inhibitory concentration against the viral RNA-dependent RNA polymerase. CC50: Half-maximal cytotoxic concentration. CRFK: Crandell-Rees Feline Kidney cells.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This cell-based assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication. It utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon. The replicon RNA contains a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.
Materials:
-
Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection).
-
This compound or other test compounds, dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium without G418. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the serially diluted compound to the respective wells. Include a "no drug" control (vehicle only) and a "no cell" control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the culture medium from the wells.
-
Add 100 µL of luciferase assay reagent to each well and mix gently.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
HCV NS5B Polymerase Inhibition Assay (Biochemical)
This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.
Materials:
-
Recombinant purified HCV NS5B polymerase.
-
RNA template (e.g., poly(A)).
-
RNA primer (e.g., oligo(U)).
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled rNTP (e.g., [α-33P]UTP).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 50 mM NaCl).
-
This compound or other test compounds, dissolved in DMSO.
-
96-well filter plates.
-
Scintillation counter.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the assay buffer, RNA template, and primer.
-
Compound Addition: Add the serially diluted this compound to the reaction mixtures. Include a "no inhibitor" control.
-
Enzyme Addition: Initiate the reaction by adding the HCV NS5B polymerase to each well.
-
NTP Addition: Start the polymerization by adding the rNTP mix, including the radiolabeled rNTP.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Termination and Precipitation: Stop the reaction by adding a stop solution (e.g., EDTA). Precipitate the newly synthesized RNA onto the filter plate using trichloroacetic acid (TCA).
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated radiolabeled rNTPs.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of NS5B polymerase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (e.g., MTT or MTS Assay)
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Huh-7 cells (or other relevant cell lines).
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound or other test compounds, dissolved in DMSO.
-
96-well cell culture plates.
-
MTT or MTS reagent.
-
Spectrophotometer.
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add 100 µL of medium containing serially diluted this compound to the wells. Include a "no drug" control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition: Add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement:
-
For MTT assay, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "no drug" control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the in vitro evaluation of this compound and other potential antiviral agents targeting HCV and caliciviruses. Adherence to these standardized methods will ensure the generation of reliable and comparable data, which is critical for the advancement of novel antiviral therapies. The provided diagrams offer a clear visual aid for understanding the underlying biological processes and experimental designs.
References
Application Notes and Protocols: JTK-109 in Combination Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTK-109 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[1][2]. While preclinical data highlights its activity as a standalone agent, publicly available research on this compound in combination with other antiviral drugs is limited. This document provides an overview of this compound's mechanism of action and presents generalized principles and protocols for evaluating its potential in combination therapies, a cornerstone of modern antiviral strategies. The methodologies described herein are standard in the field and can be adapted to assess the synergistic, additive, or antagonistic effects of this compound with other anti-HCV agents.
Introduction to this compound
This compound is a benzimidazole derivative that targets the NS5B polymerase of the Hepatitis C virus. As a non-nucleoside inhibitor (NNI), it binds to a distinct allosteric site on the enzyme, away from the active site for nucleoside triphosphates. This binding induces a conformational change in the enzyme, thereby inhibiting its RNA polymerase activity and disrupting viral replication.
Key Characteristics of this compound:
-
Class: Non-nucleoside NS5B polymerase inhibitor.
-
Mechanism of Action: Allosteric inhibition of HCV NS5B RNA-dependent RNA polymerase.
-
Reported In Vitro Activity (IC50): 0.017µM against NS5B polymerase[2].
Rationale for Combination Therapy in HCV
The standard of care for chronic HCV infection involves the use of direct-acting antiviral (DAA) combination therapies[3]. This approach is critical for several reasons:
-
Increased Efficacy: Targeting multiple viral proteins simultaneously leads to a more profound and rapid suppression of viral replication.
-
Prevention of Drug Resistance: HCV has a high mutation rate. Combination therapy significantly raises the genetic barrier to the development of resistant viral variants.
-
Broad Genotypic Coverage: Different classes of DAAs can be combined to ensure efficacy against various HCV genotypes.
A typical DAA regimen includes inhibitors targeting different key viral enzymes, such as:
-
NS3/4A Protease Inhibitors: Essential for viral polyprotein processing.
-
NS5A Inhibitors: Target a multifunctional protein involved in viral replication and assembly.
-
NS5B Polymerase Inhibitors: Directly block the synthesis of the viral RNA genome.
Given its mechanism of action, this compound would be a logical candidate for inclusion in combination regimens with NS3/4A protease inhibitors and/or NS5A inhibitors.
Quantitative Data on Antiviral Combinations
As of the latest literature review, specific quantitative data from in vitro or in vivo studies evaluating this compound in combination with other named antiviral agents has not been published. The following table is a template that researchers can use to structure and present their data when conducting such studies.
Table 1: Template for Summarizing In Vitro Efficacy of Antiviral Combinations
| Antiviral Agent(s) | Virus/Genotype | Cell Line | Assay Type | IC50 (µM) - Single Agent | IC50 (µM) - In Combination | Combination Index (CI) | Synergy/Antagonism |
| This compound | HCV Genotype 1b | Huh-7 | Replicon Assay | e.g., 0.05 | e.g., 0.02 (with Agent X) | e.g., <0.9 | e.g., Synergy |
| Agent X (e.g., NS3/4A Inhibitor) | HCV Genotype 1b | Huh-7 | Replicon Assay | e.g., 0.01 | e.g., 0.004 (with this compound) | e.g., <0.9 | e.g., Synergy |
| Agent Y (e.g., NS5A Inhibitor) | HCV Genotype 1b | Huh-7 | Replicon Assay | e.g., 0.001 | e.g., 0.0005 (with this compound) | e.g., 0.9-1.1 | e.g., Additive |
Combination Index (CI) is a quantitative measure of drug interaction. CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Experimental Protocols
The following is a generalized protocol for assessing the in vitro antiviral activity of this compound in combination with other agents using a checkerboard assay format.
Protocol: In Vitro Antiviral Combination Assay (Checkerboard Method)
Objective: To determine the interaction (synergistic, additive, or antagonistic) between this compound and another antiviral agent against HCV replication in a cell-based assay.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
This compound (stock solution in DMSO).
-
Compound X (second antiviral agent, stock solution in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
Cell viability assay reagent (e.g., CellTiter-Glo®).
Methodology:
-
Cell Plating:
-
Trypsinize and count Huh-7 replicon cells.
-
Seed the cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Preparation (Checkerboard Dilution):
-
Prepare serial dilutions of this compound and Compound X in culture medium. Typically, prepare 2x concentrated drug plates.
-
For an 8x8 matrix, prepare 8 concentrations of this compound (e.g., from 4x IC50 down to 0) and 8 concentrations of Compound X.
-
Add 50 µL of the appropriate this compound dilution to the corresponding wells.
-
Add 50 µL of the appropriate Compound X dilution to the corresponding wells. The final volume in each well will be 200 µL.
-
Include wells with cells and no drug (untreated control) and wells with no cells (background control).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Viral Replication (Luciferase Assay):
-
Remove the culture medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Record the luminescence signal for each well.
-
-
Assessment of Cell Viability (Cytotoxicity Assay):
-
In a parallel plate prepared identically, measure cell viability using a suitable assay (e.g., CellTiter-Glo®) to ensure that the observed antiviral effect is not due to cytotoxicity.
-
-
Data Analysis:
-
Normalize the luciferase data to the untreated control wells.
-
Calculate the percent inhibition for each drug concentration and combination.
-
Use software such as CalcuSyn or CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. This will determine if the drug combination is synergistic, additive, or antagonistic.
-
Visualizations
HCV Replication Cycle and DAA Targets
The following diagram illustrates the key steps in the Hepatitis C virus replication cycle within a host hepatocyte and highlights the targets of different classes of direct-acting antivirals.
Caption: HCV Replication Cycle and DAA Targets.
Experimental Workflow for Antiviral Combination Testing
This diagram outlines the general workflow for evaluating the efficacy of antiviral drug combinations in vitro.
Caption: Workflow for In Vitro Antiviral Synergy Testing.
References
Application Notes & Protocols: JTK-109 as a Viral RNA-Dependent RNA Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction:
JTK-109 is a potent, non-nucleoside inhibitor (NNI) of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2] Initially developed as a therapeutic candidate for Hepatitis C Virus (HCV), this compound has demonstrated a broad-spectrum of activity, making it a valuable tool for virology research and a lead compound in the development of novel antiviral agents.[1] This document provides detailed application notes on this compound, a summary of its inhibitory activities, and a generalized protocol for its use in in vitro RdRp inhibition assays.
Mechanism of Action:
This compound functions as an allosteric inhibitor of the HCV non-structural protein 5B (NS5B), the catalytic subunit of the viral RdRp.[3][4] Unlike nucleoside inhibitors that bind to the enzyme's active site, this compound binds to a distinct allosteric site on the polymerase.[3][4] This binding event induces a conformational change in the enzyme, thereby preventing the initiation of RNA synthesis and ultimately inhibiting viral replication.[3]
Applications in Research and Drug Development
-
Probing Viral Polymerase Function: As a specific inhibitor, this compound can be utilized as a molecular probe to study the structure and function of viral RdRps. Its allosteric binding site can be a target for mutagenesis studies to understand the dynamics of polymerase activity.
-
Antiviral Drug Screening and Lead Optimization: this compound serves as a reference compound in high-throughput screening campaigns for novel RdRp inhibitors. Its chemical scaffold provides a starting point for medicinal chemistry efforts to develop new antiviral agents with improved potency, broader genotypic coverage, and favorable pharmacokinetic profiles.
-
Study of Antiviral Resistance: this compound can be used to select for resistant viral variants in vitro. The characterization of mutations conferring resistance provides valuable insights into the inhibitor's binding site and the mechanisms by which viruses can escape therapy. This information is crucial for the development of next-generation inhibitors with a higher barrier to resistance.
-
Broad-Spectrum Antiviral Research: Evidence suggests that this compound exhibits activity against other RNA viruses, such as caliciviruses (e.g., norovirus).[1] This makes it a useful tool for investigating the potential of targeting conserved allosteric sites in the RdRps of different viral families, paving the way for the development of broad-spectrum antiviral drugs.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against various HCV genotypes and other viruses using both enzymatic and cell-based assays. The 50% inhibitory concentration (IC50) reflects the concentration of this compound required to inhibit the activity of the isolated RdRp enzyme by 50%, while the 50% effective concentration (EC50) represents the concentration needed to inhibit viral replication in cell culture by 50%.
| Target | Assay Type | Value | Reference |
| HCV Genotype 1b NS5B | Enzymatic (IC50) | 0.017 µM | [2] |
| HCV Genotype 1b Replicon | Cell-based (EC50) | 0.0347 µM | [5] |
| HCV Genotype 1a NS5B | Enzymatic (IC50) | 0.0173 µM | [5] |
| HCV Genotype 1a Replicon | Cell-based (EC50) | 0.378 µM | [5] |
| HCV Genotype 3a NS5B | Enzymatic (IC50) | 0.277 µM | [5] |
| HCV Genotype 4a NS5B | Enzymatic (IC50) | 0.214 µM | [5] |
Experimental Protocol: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against a purified viral RdRp. Specific conditions such as buffer composition, temperature, and incubation times may need to be optimized for different viral polymerases.
Materials:
-
Purified recombinant viral RdRp
-
RNA template (e.g., a homopolymeric template like poly(A) or a heteropolymeric template)
-
Primer (if required by the polymerase)
-
Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., [α-³²P]UTP or a fluorescently labeled UTP)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound or other test compounds dissolved in DMSO
-
RNase-free water
-
Stop buffer (e.g., 95% formamide, 20 mM EDTA)
-
Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader (for fluorescent assays)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final concentration of DMSO in the reaction should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a microplate, combine the reaction buffer, RNA template, primer (if needed), and RNase-free water.
-
Add the desired concentration of this compound or the DMSO control.
-
Pre-incubate the mixture at the optimal temperature for the polymerase (e.g., 30°C) for 10-15 minutes.
-
-
Initiation of Reaction:
-
Initiate the polymerase reaction by adding the NTP mix (containing the labeled NTP) and the purified RdRp enzyme.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding the stop buffer.
-
-
Product Detection and Quantification:
-
For radioactive assays: Spot the reaction mixture onto a DE81 filter paper, wash away unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescent assays: Measure the fluorescence signal using a plate reader. The assay may be designed such that fluorescence increases upon incorporation of the labeled nucleotide.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of the hepatitis C virus NS5B RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of JTK-853, a Novel Nonnucleoside Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JTK-109 in Identifying Drug Resistance Mutations in Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of JTK-109, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Contrary to some initial classifications, this compound is not a kinase inhibitor but a highly specific antiviral agent. This document will detail its mechanism of action, its use in identifying drug resistance mutations within the HCV NS5B polymerase, and provide protocols for relevant experimental procedures.
Note on Related Compounds: While this document focuses on this compound, data from a closely related and more extensively characterized compound, JTK-853, will be used to illustrate the principles of resistance analysis. JTK-853 is also a palm site-binding non-nucleoside inhibitor of HCV polymerase and provides a valuable model for understanding the resistance profiles of this class of inhibitors.
Mechanism of Action
This compound is a potent inhibitor of the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome. As a non-nucleoside inhibitor (NNI), this compound binds to an allosteric site on the polymerase, away from the active site where nucleotide incorporation occurs. Specifically, it targets the "palm I" domain of the enzyme. This binding induces a conformational change in the polymerase, rendering it inactive and thereby halting viral replication.
Identifying Drug Resistance Mutations
The high mutation rate of the HCV RNA-dependent RNA polymerase makes the virus prone to developing resistance to antiviral drugs. The use of this compound in cell culture models allows for the selection and characterization of specific amino acid substitutions in the NS5B polymerase that confer resistance. Identifying these mutations is crucial for understanding the drug's resistance profile and for the development of next-generation inhibitors with improved efficacy against resistant strains.
Quantitative Data on HCV Polymerase Inhibition
The following tables summarize the inhibitory activity of JTK-853, a compound closely related to this compound, against different HCV genotypes and the impact of specific resistance mutations on its efficacy.
Table 1: Inhibitory Activity of JTK-853 against HCV RNA-dependent RNA Polymerase (RdRp) of Different Genotypes
| HCV Genotype | 50% Inhibitory Concentration (IC50) in µM |
| 1a (H77) | 0.0173 |
| 1b (Con1) | 0.00832 |
| 1b (BK) | 0.0178 |
| 2 | >10 |
| 3 | 0.277 |
| 4 | >10 |
Table 2: Antiviral Activity of JTK-853 in HCV Replicon Cells
| HCV Genotype | 50% Effective Concentration (EC50) in µM | 90% Effective Concentration (EC90) in µM |
| 1a (H77) | 0.378 | 1.09 |
| 1b (Con1) | 0.0347 | 0.146 |
Table 3: Impact of NS5B Resistance Mutations on the Antiviral Activity of JTK-853 (Genotype 1b, Con1 Replicon)
| NS5B Mutation | Fold Change in EC50 vs. Wild-Type |
| M414T | 44 |
| C445F | 5 |
| Y448H | 6 |
| L466V | 21 |
Experimental Protocols
HCV Replicon Assay for Antiviral Activity and Resistance Testing
This protocol describes the use of a stable HCV replicon cell line to determine the half-maximal effective concentration (EC50) of an inhibitor and to select for resistant variants.
Materials:
-
HCV replicon-containing human hepatoma cell line (e.g., Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)
-
This compound or other test compounds
-
96-well cell culture plates
-
Luciferase assay reagent (if using a reporter replicon)
-
Plate reader for luminescence or colorimetric assays
Protocol:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Addition: The following day, prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of HCV Replication:
-
For Luciferase Reporter Replicons: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
For Non-Reporter Replicons: Quantify HCV RNA levels using RT-qPCR or measure HCV protein expression (e.g., NS3 protease activity).
-
-
Data Analysis: Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Selection of Resistant Colonies: To select for resistant variants, culture the replicon cells in the presence of a selective concentration of this compound (typically 5-10 times the EC50). Resistant colonies will emerge over 3-4 weeks.
-
Characterization of Resistant Colonies: Isolate RNA from the resistant colonies, reverse transcribe the NS5B coding region, and sequence the PCR product to identify mutations.
Site-Directed Mutagenesis to Confirm Resistance Mutations
This protocol is used to introduce specific mutations, identified through resistance selection, into a wild-type HCV replicon plasmid to confirm their role in conferring resistance.
Materials:
-
Wild-type HCV replicon plasmid DNA
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli for transformation
-
Plasmid purification kit
Protocol:
-
Primer Design: Design a pair of complementary primers that contain the desired mutation in the center and flank the mutation site by 10-15 bases on each side.
-
Mutagenesis PCR: Perform PCR using the wild-type replicon plasmid as a template and the mutagenic primers. The PCR will generate a linear DNA product containing the desired mutation.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated plasmid DNA. DpnI specifically cleaves methylated and hemimethylated DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli. The nicks in the circular, mutated plasmid will be repaired by the bacterial DNA repair machinery.
-
Plasmid Purification and Sequencing: Select a transformed colony, grow a liquid culture, and purify the plasmid DNA. Sequence the NS5B region of the purified plasmid to confirm the presence of the desired mutation and the absence of any secondary mutations.
-
Functional Analysis: Use the mutated replicon plasmid in the HCV replicon assay (Protocol 1) to determine the fold-change in EC50 for this compound compared to the wild-type replicon.
Visualizations
HCV Replication Cycle and Inhibition by this compound
Caption: HCV replication cycle and the inhibitory action of this compound on RNA replication.
Experimental Workflow for Identifying Resistance Mutations
Caption: Workflow for the selection and confirmation of this compound resistance mutations.
Troubleshooting & Optimization
Jtk-109 experimental variability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential experimental variability when working with Jtk-109, a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. The information provided is based on established principles for working with NS5B inhibitors and is intended to serve as a guide for optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-nucleoside inhibitor of the HCV NS5B polymerase.[1][2] It binds to an allosteric site on the enzyme, inducing a conformational change that renders the polymerase inactive and halts viral RNA replication.[2] This mechanism is distinct from nucleoside inhibitors, which act as chain terminators during RNA synthesis.[2]
Q2: What are the most common sources of experimental variability when using this compound?
Experimental variability in antiviral assays can arise from several factors. Key sources include:
-
Assay Conditions: Minor variations in pH, temperature, or incubation times can significantly impact enzyme activity and inhibitor potency.
-
Reagent Quality and Consistency: The purity of the NS5B enzyme, the quality of RNA templates and nucleotides, and the lot-to-lot consistency of this compound can introduce variability.
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in assay buffers can lead to inaccurate concentration-response curves.
-
Cell-Based Assay Parameters: In cell-based assays, cell line passage number, cell density, and the presence of serum proteins can affect inhibitor efficacy.
-
Laboratory Practices: Differences in pipetting techniques and instrumentation across laboratories can contribute to inter-assay variability.[3]
Q3: How should this compound be prepared and stored?
For optimal performance, this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light. The stability of this compound in aqueous assay buffers should be determined empirically, as poor solubility can be a source of variability.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
High variability in the half-maximal inhibitory concentration (IC50) of this compound across experiments can be a significant challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Assay Conditions | - Standardize incubation times and temperatures. - Use a calibrated incubator and thermometer. - Prepare fresh assay buffers for each experiment from a common stock of reagents. |
| Reagent Inconsistency | - Use a single, qualified lot of NS5B enzyme and RNA template. - Perform quality control on each new batch of reagents. - Ensure consistent nucleotide concentrations. |
| This compound Solubility Issues | - Visually inspect for precipitation of this compound in the assay medium. - Determine the optimal DMSO concentration that maintains solubility without affecting enzyme activity. - Consider the use of a solubility-enhancing agent if necessary. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - Prepare a serial dilution of this compound fresh for each experiment. |
Issue 2: Poor Reproducibility in Cell-Based Assays
Reproducibility is critical for validating the antiviral activity of this compound in a cellular context.
| Potential Cause | Troubleshooting Steps |
| Cell Line Health and Passage Number | - Maintain a consistent cell passage number for all experiments. - Regularly check for mycoplasma contamination. - Ensure cells are in the logarithmic growth phase at the time of the assay. |
| Serum Protein Binding | - Evaluate the effect of serum concentration on this compound activity. - Consider performing assays in serum-free or reduced-serum conditions if significant protein binding is suspected. |
| Cytotoxicity of this compound | - Determine the 50% cytotoxic concentration (CC50) of this compound in parallel with the antiviral activity assay. - Ensure that the observed antiviral effect is not due to cell death. |
| Inconsistent Viral Titer | - Use a standardized and well-characterized viral stock for all infections. - Perform a viral titer for each experiment to ensure consistent multiplicity of infection (MOI). |
Experimental Protocols
Standard NS5B Polymerase Inhibition Assay
This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound against HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase
-
RNA template (e.g., poly(A)/oligo(U))
-
Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³³P]UTP)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound stock solution in DMSO
-
Scintillation cocktail and plates
Methodology:
-
Prepare a reaction mixture containing assay buffer, RNA template, and rNTPs.
-
Serially dilute this compound in DMSO and add to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding the NS5B polymerase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a filter plate to capture the newly synthesized radiolabeled RNA.
-
Wash the filter plate to remove unincorporated labeled rNTPs.
-
Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Visualizations
Below are diagrams illustrating key concepts related to the experimental use of this compound.
References
- 1. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Sources of variability and accuracy of performance assessment in the clinical pharmacology quality assurance (CPQA) proficiency testing program for antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Jtk-109 concentration in assays
Welcome to the technical support center for Jtk-109, a potent and selective inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3] This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound in their assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antiviral agent that functions as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp).[1][3] By binding to an allosteric site on the enzyme, it blocks its ability to synthesize viral RNA, thereby inhibiting viral replication.[4][5]
Q2: In which types of assays can this compound be used?
A2: this compound is primarily used in two types of assays:
-
Biochemical assays: These assays directly measure the inhibitory effect of this compound on the enzymatic activity of purified NS5B polymerase.[6]
-
Cell-based assays (HCV Replicon Assays): These assays assess the ability of this compound to inhibit HCV RNA replication within a cellular context, typically using human hepatoma cell lines (e.g., Huh-7) that contain a subgenomic HCV replicon.[4][7][8]
Q3: What is the recommended starting concentration range for this compound in assays?
A3: The optimal concentration of this compound will vary depending on the specific assay system. For biochemical assays, concentrations might range from low nanomolar to micromolar. In cell-based replicon assays, effective concentrations are typically in the low submicromolar range.[4][5] It is always recommended to perform a dose-response experiment to determine the IC50 or EC50 value in your specific system.
Q4: How should I dissolve and store this compound?
A4: this compound is a small molecule and should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution can then be diluted in aqueous buffer or cell culture medium for your experiments. Store the stock solution at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Biochemical Assays (NS5B Polymerase Inhibition)
| Issue | Potential Cause | Recommended Solution |
| High background signal | - Contaminated reagents- Non-specific binding of detection reagents | - Use fresh, high-quality reagents.- Include a no-enzyme control to determine background.- Optimize washing steps in the assay protocol. |
| Low signal-to-noise ratio | - Suboptimal enzyme concentration- Incorrect assay buffer conditions (pH, salt concentration) | - Titrate the NS5B enzyme to find the optimal concentration that gives a robust signal.- Ensure the assay buffer composition is optimal for NS5B activity.[2][9] |
| Inconsistent IC50 values | - Inaccurate serial dilutions of this compound- Variability in enzyme activity between experiments | - Prepare fresh serial dilutions for each experiment.- Use a consistent lot of NS5B enzyme and pre-test its activity.- Include a known reference inhibitor as a positive control. |
| This compound appears inactive | - Degraded this compound stock solution- Incorrect assay setup | - Prepare a fresh stock solution of this compound.- Verify the assay protocol and ensure all components are added in the correct order and concentration.[9] |
Cell-Based Assays (HCV Replicon)
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity observed | - this compound concentration is too high- Off-target effects of the compound | - Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which this compound affects cell viability.- Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.5%). |
| Variable EC50 values | - Inconsistent cell seeding density- Passage number of the replicon cell line is too high | - Maintain a consistent cell seeding density for all experiments.- Use a low-passage, well-characterized replicon cell line for assays.[7] |
| Low potency of this compound compared to literature | - Presence of serum proteins in the culture medium that bind to this compound- The specific HCV genotype of the replicon is less sensitive to this compound | - Test the effect of this compound in serum-free or low-serum conditions, if possible.- Confirm the genotype of your replicon and compare it to the genotypes against which this compound has been reported to be most active.[8] |
| Drug-resistant colonies emerge | - Prolonged exposure to sub-optimal concentrations of this compound | - This is an expected outcome in resistance studies. To avoid unintentional selection, use the compound for the intended duration of the assay and do not maintain cells in the presence of the inhibitor for extended periods outside of specific protocols.[8][10] |
Experimental Protocols
NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
RNA template/primer (e.g., poly(A)/oligo(U))[2]
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 25 mM KCl, 1 mM DTT)[2]
-
Non-radiolabeled NTPs (ATP, CTP, GTP, UTP)
-
This compound stock solution (in DMSO)
-
Stop solution (e.g., EDTA)
-
Filter plates and scintillation fluid or phosphorimager
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a microplate, add the this compound dilutions, NS5B polymerase, and the RNA template/primer.
-
Pre-incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding.
-
Initiate the polymerase reaction by adding the NTP mix containing the radiolabeled UTP.
-
Incubate the reaction at the optimal temperature for NS5B activity (e.g., room temperature or 30°C) for a specific time (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the newly synthesized, radiolabeled RNA.
-
Wash the filter plate to remove unincorporated nucleotides.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
HCV Replicon Assay
This protocol outlines a general procedure for evaluating the antiviral activity of this compound in a cell-based HCV replicon system.
Materials:
-
HCV replicon-containing cell line (e.g., Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Luciferase reporter assay system (if using a luciferase-expressing replicon) or reagents for RNA extraction and qRT-PCR
-
96-well cell culture plates
Procedure:
-
Seed the HCV replicon cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the this compound dilutions.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Assess the antiviral activity:
-
For luciferase reporter replicons: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
For non-reporter replicons: Extract total RNA from the cells and quantify HCV RNA levels using qRT-PCR.
-
-
In parallel, perform a cytotoxicity assay on the same cell line treated with the same concentrations of this compound to assess cell viability.
-
Calculate the percentage of inhibition of HCV replication and cell viability for each this compound concentration.
-
Plot the dose-response curves for both antiviral activity and cytotoxicity to determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values, respectively. The selectivity index (SI) can be calculated as CC50/EC50.
Visualizations
References
- 1. How Could In Vitro Antiviral Activity Be Applied to Optimize the Dosing Regimens of Candidates for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligomerization and Cooperative RNA Synthesis Activity of Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 6. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 9. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JTK-109 Cytotoxicity in Cell Culture
Important Notice: Based on a comprehensive review of publicly available scientific literature, there is no information regarding the cytotoxicity of JTK-109 in cell culture. This compound is consistently documented as an antiviral drug developed as a Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase inhibitor[1][2]. There are no public records of its investigation as an anticancer agent or data on its effects on cell viability, apoptosis, or related signaling pathways.
The following sections provide a generalized template for a technical support center. Researchers who have access to internal, unpublished data on the cytotoxicity of this compound can use this structure to organize their findings and create a helpful resource for their team.
Troubleshooting Guide
This guide addresses potential issues that may arise during the evaluation of this compound's cytotoxic effects.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in cell viability assays. | - Uneven cell seeding.- Pipetting errors when adding this compound or assay reagents.- Edge effects in the multi-well plate. | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette for adding reagents and change tips for each replicate.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No observed cytotoxicity at expected concentrations. | - this compound may not be cytotoxic to the selected cell line.- Incorrect concentration of this compound due to calculation or dilution errors.- this compound degradation. | - Test a broader range of concentrations.- Verify the cell line's sensitivity with a positive control cytotoxic agent.- Double-check all calculations and prepare fresh dilutions from a stock solution.- Aliquot and store this compound stock solutions at the recommended temperature and protect from light if necessary. |
| Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). | - Cells harvested too early or too late.- Inappropriate compensation settings in flow cytometry.- Cell clumps. | - Perform a time-course experiment to determine the optimal incubation time with this compound.- Use single-stained controls to set up proper compensation.- Ensure a single-cell suspension by gentle pipetting or passing through a cell strainer before analysis. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of this compound in cytotoxicity experiments.
Q1: What is the recommended solvent for dissolving this compound? A1: [This information is not publicly available. Typically, organic solvents like DMSO are used for similar small molecules. It is crucial to determine the solubility of this compound and the tolerance of the cell line to the chosen solvent. A vehicle control (solvent alone) must be included in all experiments.]
Q2: What is the optimal concentration range of this compound to observe a cytotoxic effect? A2: [This is cell-line dependent and must be determined empirically. A dose-response experiment starting from a low nanomolar range to a high micromolar range is recommended to determine the IC50 value.]
Q3: How long should cells be incubated with this compound? A3: [The incubation time will depend on the cell line's doubling time and the mechanism of action of this compound. Typical incubation times for cytotoxicity assays are 24, 48, and 72 hours.]
Q4: Does this compound induce apoptosis or necrosis? A4: [This would need to be investigated using specific assays. Annexin V/PI staining followed by flow cytometry can distinguish between apoptosis and necrosis. A Caspase-3/7 activity assay can provide further evidence of apoptosis.]
Quantitative Data Summary
This section is intended to summarize key quantitative data from cytotoxicity and apoptosis assays.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | IC50 (µM) after 48h | Assay Method |
| e.g., A549 | Data Not Available | e.g., MTT Assay |
| e.g., HeLa | Data Not Available | e.g., CellTiter-Glo® |
| e.g., HepG2 | Data Not Available | e.g., Resazurin Assay |
Table 2: Apoptosis Induction by this compound
| Cell Line | This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| e.g., A549 | Data Not Available | Data Not Available | Data Not Available |
| e.g., HeLa | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility.
Protocol 1: Cell Viability Measurement using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of solvent used for this compound) and untreated control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment using Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal time.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
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Washing: Wash the cells once with cold PBS.
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Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Signaling Pathway and Workflow Diagrams
Visual representations of experimental workflows and potential signaling pathways.
Caption: A generalized workflow for assessing the cytotoxicity and mechanism of action of this compound.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis. This is a generic representation and requires experimental validation.
References
overcoming Jtk-109 solubility problems
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Jtk-109. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility, that may be encountered during experiments.
This compound Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | 2-[4-[[2-(4-chlorophenyl)-5-(2-oxopyrrolidin-1-yl)phenyl]methoxy]-2-fluorophenyl]-1-cyclohexylbenzimidazole-5-carboxylic acid[1] |
| Molecular Formula | C37H33ClFN3O4[1] |
| Molar Mass | 638.14 g·mol−1[1] |
| CAS Number | 480462-62-2[1] |
| Known Solubility | DMSO[2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the handling and use of this compound in a research setting.
Q1: My this compound is not dissolving in my desired aqueous buffer. What should I do?
A1: this compound is a complex organic molecule and is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. We recommend first preparing a concentrated stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), and then diluting this stock solution into your aqueous buffer.[3] Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental medium. How can I prevent this?
A2: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several strategies to troubleshoot this problem:
-
Decrease the Final Concentration: The simplest approach is to lower the final concentration of this compound in your experiment.
-
Optimize the Co-solvent Percentage: While diluting from a stock, the percentage of the organic solvent (like DMSO) in the final solution can be critical. You may need to empirically determine the highest tolerable co-solvent concentration for your assay that keeps this compound in solution.
-
Use of Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[4]
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pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[5] Since this compound has a carboxylic acid group, increasing the pH of the buffer might enhance its solubility. However, the stability of the compound at different pH values should be considered.
Q3: What are some alternative solvents I can try for making a stock solution of this compound?
A3: If DMSO is not suitable for your experimental system, other organic solvents can be considered. The choice of solvent will depend on the specific requirements of your assay. Based on the structure of this compound, the following solvents could be tested:
| Solvent Category | Examples |
| Polar Aprotic | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) |
| Alcohols | Ethanol, Isopropanol |
Note: The suitability of these solvents and the maximum achievable concentration should be determined experimentally.
Q4: Can I use techniques like sonication or heating to improve the solubility of this compound?
A4: Yes, these techniques can be helpful, but should be used with caution:
-
Sonication: Applying ultrasonic energy can help to break down aggregates and accelerate the dissolution process.
-
Gentle Heating: Warming the solution can increase the solubility of many compounds. However, prolonged exposure to high temperatures may degrade this compound. It is advisable to use a water bath with controlled temperature and for short durations.
Always check for compound stability after applying such methods.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes a general method for preparing a stock solution of this compound.
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Weighing: Carefully weigh the desired amount of this compound powder in a suitable vial.
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Solvent Addition: Add a small volume of high-purity DMSO to the vial.
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Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be attempted. Gentle warming (e.g., to 37°C) may also be applied.
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Volume Adjustment: Once the compound is fully dissolved, add DMSO to reach the final desired concentration.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Hypothetical signaling pathway for this compound action.
References
JTK-109 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of JTK-109, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3] The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target concerns for a non-nucleoside NS5B inhibitor like this compound?
A1: While this compound is designed to be a highly selective inhibitor of HCV NS5B polymerase, potential off-target activities should be investigated.[1] For non-nucleoside inhibitors (NNIs), key concerns include:
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Cross-reactivity with other viral RNA-dependent RNA polymerases (RdRps): Assessing the selectivity of this compound against polymerases from other viruses is crucial to determine its antiviral spectrum and potential for off-label applications.[4][5]
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Interaction with human polymerases: Although less common for NNIs compared to nucleoside inhibitors, it is prudent to evaluate any potential inhibitory effects on human DNA and RNA polymerases, including mitochondrial RNA polymerase, to assess the potential for cellular toxicity.[6][7]
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General cellular cytotoxicity: High concentrations of any compound can lead to non-specific effects on cell health. Determining the 50% cytotoxic concentration (CC50) in relevant cell lines is a critical step in differentiating true antiviral activity from general toxicity.[8]
Q2: How can I assess the selectivity of this compound against other viral polymerases?
A2: A panel of in vitro enzymatic assays using purified recombinant viral polymerases is the recommended approach. This allows for the direct determination of IC50 values for this compound against each polymerase. A suggested panel could include polymerases from related flaviviruses (e.g., Dengue virus, Zika virus) and unrelated RNA viruses (e.g., influenza virus, respiratory syncytial virus).[4]
Q3: What should I do if I observe cytotoxicity in my cell-based assays?
A3: If you observe a decrease in cell viability that correlates with increasing concentrations of this compound, it is important to determine if this is due to a specific off-target effect or general cytotoxicity. Consider the following:
-
Determine the CC50 and Selective Index (SI): Calculate the CC50 from a cytotoxicity assay (e.g., MTS or CellTiter-Glo) and compare it to the EC50 from your antiviral assay. The Selective Index (SI = CC50 / EC50) is a measure of the therapeutic window. A higher SI value indicates greater selectivity.[8]
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Microscopic examination: Visually inspect the cells for morphological changes indicative of apoptosis or necrosis.
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Mechanism of cytotoxicity assays: Employ assays to investigate specific pathways of cell death, such as caspase activation assays for apoptosis.
Troubleshooting Guides
Problem: High background signal in in vitro polymerase assays.
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Possible Cause: Reagent contamination or non-specific binding of the detection antibody.
-
Solution: Use fresh, high-quality reagents. Optimize antibody concentrations and blocking conditions. Include appropriate negative controls (no enzyme, no template).
-
-
Possible Cause: Aggregation of this compound at high concentrations.
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Solution: Check the solubility of this compound in your assay buffer. Consider the inclusion of a low percentage of a non-ionic detergent like Tween-20 or Triton X-100 to prevent aggregation.
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Problem: Inconsistent EC50 values in cellular antiviral assays.
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Possible Cause: Variability in cell health and density.
-
Solution: Ensure consistent cell seeding density and viability across all plates. Regularly check for mycoplasma contamination.
-
-
Possible Cause: Degradation of this compound in culture medium.
-
Solution: Assess the stability of this compound in your specific cell culture medium over the time course of the experiment. If degradation is observed, consider more frequent media changes with fresh compound.
-
Experimental Protocols
Protocol 1: In Vitro Polymerase Selectivity Panel
This protocol outlines a general method for assessing the inhibitory activity of this compound against a panel of viral RNA-dependent RNA polymerases using a filter-binding assay.
Materials:
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Purified recombinant viral polymerases (e.g., HCV NS5B, Dengue virus NS5, Influenza A virus PB1/PA/PB2 complex)
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Appropriate RNA templates and primers for each polymerase
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Radiolabeled nucleotides (e.g., [α-³²P]GTP)
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Reaction buffer (specific to each polymerase)
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This compound serial dilutions
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DE81 filter paper
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Wash buffer (e.g., 0.5 M Na₂HPO₄)
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Scintillation fluid and counter
Method:
-
Prepare reaction mixtures containing the reaction buffer, RNA template/primer, and the specific polymerase.
-
Add serial dilutions of this compound or vehicle control to the reaction mixtures.
-
Initiate the reaction by adding the radiolabeled nucleotide.
-
Incubate at the optimal temperature for the specific polymerase for a defined period.
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Stop the reaction by adding EDTA.
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Spot the reaction mixtures onto DE81 filter paper.
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Wash the filter paper extensively with wash buffer to remove unincorporated nucleotides.
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Allow the filter paper to dry completely.
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Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cellular Cytotoxicity Assay (MTS Assay)
This protocol describes a method to determine the CC50 of this compound in a relevant cell line (e.g., Huh-7 cells).
Materials:
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Huh-7 cells
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Complete cell culture medium
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This compound serial dilutions
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MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Plate reader
Method:
-
Seed Huh-7 cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound or vehicle control.
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Incubate for the same duration as your antiviral assay.
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Add MTS reagent to each well according to the manufacturer's instructions.
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Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percent cell viability for each this compound concentration and determine the CC50 value.
Data Presentation
Table 1: Representative In Vitro Polymerase Selectivity Profile for this compound
| Polymerase Target | IC50 (µM) |
| HCV NS5B (Genotype 1b) | 0.05 |
| Dengue Virus NS5 | > 100 |
| Zika Virus NS5 | > 100 |
| Influenza A Virus Polymerase | > 100 |
| Human DNA Polymerase α | > 100 |
| Human RNA Polymerase II | > 100 |
Table 2: Representative Cellular Activity and Cytotoxicity Profile for this compound
| Assay | Cell Line | Value (µM) |
| Antiviral Activity (EC50) | Huh-7 (HCV replicon) | 0.2 |
| Cytotoxicity (CC50) | Huh-7 | > 50 |
| Selective Index (SI) | > 250 |
Visualizations
Caption: Workflow for assessing this compound selectivity and cytotoxicity.
Caption: Logical relationship of this compound's on-target and potential off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 3. This compound - Immunomart [immunomart.com]
- 4. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progression of Antiviral Agents Targeting Viral Polymerases [mdpi.com]
- 6. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
improving Jtk-109 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Jtk-109 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
This guide offers a systematic approach to resolving common stability-related problems with this compound solutions.
1. Issue: Precipitation or cloudiness is observed in the this compound solution.
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Question: What are the likely causes of this compound precipitation, and how can it be resolved?
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Answer: Precipitation of this compound from a solution can be attributed to several factors, including low solubility in the chosen solvent, changes in temperature, or pH shifts. This compound, a benzimidazole derivative, may exhibit poor aqueous solubility.[1][2] To address this, consider the following steps:
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Solvent Selection: Ensure that this compound is dissolved in a suitable solvent. While aqueous buffers are often used for biological assays, initial stock solutions may require organic solvents like DMSO or ethanol. Subsequent dilutions into aqueous media should be done carefully to avoid precipitation.
-
pH Adjustment: The solubility of benzimidazole compounds can be pH-dependent.[2] Systematically evaluate the solubility of this compound across a range of pH values to determine the optimal pH for your experiment. The use of buffers is crucial to maintain a stable pH.[3]
-
Co-solvents and Solubilizers: If aqueous solubility remains an issue, consider the addition of co-solvents (e.g., a small percentage of DMSO or ethanol) or solubilizing excipients such as cyclodextrins.[3]
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Temperature Control: Assess the impact of temperature on solubility. Some compounds are more soluble at higher or lower temperatures. Ensure your experimental conditions are within the optimal temperature range for this compound solubility.
-
2. Issue: The this compound solution changes color over time.
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Question: Why is my this compound solution changing color, and what does it indicate?
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Answer: A color change in a this compound solution often signifies chemical degradation. This can be caused by oxidation, hydrolysis, or photolysis.[4][5] To investigate and mitigate this:
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Protect from Light: Photodegradation is a common issue for many pharmaceutical compounds.[5] Protect your this compound solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Inert Atmosphere: If oxidation is suspected, prepare and store the solution under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen. The addition of antioxidants may also be beneficial.
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pH and Buffer Selection: The rate of hydrolysis can be highly dependent on pH.[4] Evaluate the stability of this compound at different pH values to identify a range where it is most stable.
-
Forced Degradation Studies: To pinpoint the cause, you can perform forced degradation studies by intentionally exposing the solution to stress conditions such as heat, light, acid, base, and oxidizing agents.[4][5] This will help identify the primary degradation pathways.
-
3. Issue: A loss of biological activity or potency is observed.
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Question: My this compound solution is losing its inhibitory activity. What could be the cause, and how can I prevent it?
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Answer: A decrease in the biological activity of this compound is a strong indicator of its degradation. The degradation products are unlikely to retain the same potency as the parent compound. To address this:
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Stability-Indicating Assays: It is crucial to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity of your this compound solution over time.[6][7] This will allow you to correlate the loss of potency with the appearance of degradation products.
-
Storage Conditions: Review your storage conditions. This compound solutions should be stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air.
-
Excipient Compatibility: If you are using any excipients in your formulation, ensure they are compatible with this compound and do not accelerate its degradation.
-
Fresh Preparations: For critical experiments, it is always best to use freshly prepared solutions of this compound to ensure maximum potency.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and formulation of this compound solutions.
1. What are the recommended storage conditions for this compound solutions?
-
For short-term storage, it is generally recommended to store this compound solutions at 2-8°C. For long-term storage, aliquoting the solution and storing it at -20°C or -80°C is advisable to minimize degradation. Always refer to the manufacturer's specific recommendations if available.
2. Which solvents are most suitable for dissolving this compound?
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This compound is likely to be soluble in organic solvents such as DMSO and ethanol. For biological experiments, it is common practice to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system.
3. How does pH affect the stability of this compound in solution?
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The benzimidazole core of this compound suggests that its stability is likely pH-dependent.[1] Generally, extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis.[4] It is recommended to conduct pH stability studies to identify the optimal pH range for your specific application. Using a buffering agent is essential to maintain a constant pH.[3]
4. What types of excipients can be used to improve the stability of this compound?
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Several types of excipients can be employed to enhance the stability of this compound in solution:
-
Buffers: To maintain a stable pH. Common examples include phosphate and citrate buffers.[3]
-
Antioxidants: To prevent oxidative degradation. Examples include ascorbic acid and butylated hydroxytoluene (BHT).
-
Chelating Agents: To bind metal ions that can catalyze degradation. EDTA is a common example.
-
Solubilizers: To improve aqueous solubility and prevent precipitation. Cyclodextrins are often used for this purpose.[3]
-
5. How can I monitor the stability of my this compound solution?
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The most reliable way to monitor the stability of a this compound solution is by using a stability-indicating HPLC method.[6][7][8] This technique can separate the intact this compound from its degradation products, allowing for the quantification of its purity over time. Additionally, a biological assay, such as an NS5B polymerase inhibition assay, can be used to assess the potency of the solution.[9][10][11]
Data Presentation
As no specific experimental data for this compound stability is publicly available, the following table provides a hypothetical summary of how such data could be presented.
Table 1: Hypothetical Stability of this compound Under Various Conditions
| Condition | Parameter | Timepoint | This compound Purity (%) |
| pH | pH 3 | 24 hours | 85.2 |
| pH 5 | 24 hours | 95.1 | |
| pH 7.4 | 24 hours | 98.5 | |
| pH 9 | 24 hours | 92.3 | |
| Temperature | 4°C | 7 days | 99.1 |
| 25°C | 7 days | 96.4 | |
| 40°C | 7 days | 88.7 | |
| Light Exposure | Protected from light | 48 hours | 99.3 |
| Exposed to UV light | 48 hours | 75.6 |
Experimental Protocols
1. Protocol for HPLC Analysis of this compound Purity
This protocol describes a general method for assessing the purity of a this compound solution using reverse-phase HPLC.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or 280 nm) based on the UV absorbance spectrum of this compound.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
2. Protocol for NS5B Polymerase Inhibition Assay (Potency Assay)
This protocol outlines a general method for determining the potency of a this compound solution.
-
Materials:
-
Recombinant NS5B polymerase.
-
RNA template.
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Radiolabeled nucleotides (e.g., [α-³²P]GTP).
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Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and KCl).
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This compound solution.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of the this compound solution in the reaction buffer.
-
In a microplate, combine the reaction buffer, NS5B polymerase, RNA template, and the this compound dilutions.
-
Initiate the reaction by adding the nucleotide mix, including the radiolabeled nucleotide.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a filter plate to capture the newly synthesized radiolabeled RNA.
-
Wash the filter plate to remove unincorporated nucleotides.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC₅₀ value.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound instability in solution.
Caption: Hypothetical signaling pathway of an NS5B inhibitor like this compound.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NO20021875D0 - Process for stabilizing benzimidazole compounds - Google Patents [patents.google.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 10. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Jtk-109 Antiviral Assays: Technical Support Center
Welcome to the technical support center for Jtk-109 antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of this compound in antiviral assays.
1. Compound Solubility and Handling
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Question: I'm observing precipitation of this compound in my cell culture medium. How can I improve its solubility?
-
Answer: this compound, like many small molecule inhibitors, may have limited aqueous solubility.[1] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[2][3] When preparing working dilutions, ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, as higher concentrations can be cytotoxic to cells.[4] To avoid precipitation, add the this compound stock solution to the medium with gentle mixing and avoid rapid temperature changes. If precipitation persists, consider using a pre-warmed medium.
-
-
Question: What is the recommended storage condition for this compound stock solutions?
-
Answer: For long-term storage, it is advisable to store this compound stock solutions at -20°C or lower. Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into smaller, single-use volumes is recommended.
-
2. Plaque Reduction Assay Troubleshooting
-
Question: I am not observing a clear dose-dependent reduction in plaque numbers with this compound. What could be the reason?
-
Answer: Several factors could contribute to this observation:
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Suboptimal Compound Concentration: Ensure that the concentration range of this compound used is appropriate to capture the full dose-response curve, including concentrations above and below the expected EC50.
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Virus Titer: An excessively high virus titer can overwhelm the inhibitory effect of the compound. Ensure you are using a consistent and appropriate multiplicity of infection (MOI) that results in a countable number of plaques in the untreated control wells.
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Incubation Time: The timing of compound addition relative to virus infection is critical. For inhibitors of viral replication, the compound should be present during the viral replication cycle.
-
Cell Health: Ensure the cell monolayer is healthy and confluent at the time of infection. Unhealthy cells can lead to inconsistent plaque formation.
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-
-
Question: My cell monolayer is detaching or showing signs of toxicity even in the virus-free control wells treated with this compound. What should I do?
-
Answer: This indicates that this compound may be causing cytotoxicity at the concentrations tested. It is crucial to perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of this compound on the specific cell line being used.[5][6][7][8] The antiviral assays should be conducted at concentrations well below the CC50 value to ensure that the observed reduction in viral replication is due to the antiviral activity of the compound and not cell death.
-
3. qPCR-Based Assay Troubleshooting
-
Question: I'm seeing inconsistent Cq values or poor amplification efficiency in my qPCR assay when this compound is present. What could be the cause?
-
Answer: Small molecule inhibitors can sometimes interfere with qPCR reactions.[9] Here are some troubleshooting steps:
-
Purification of RNA/DNA: Ensure that the nucleic acid purification step effectively removes any residual this compound from the cell lysate, as it could potentially inhibit the polymerase used in the qPCR reaction.
-
Internal Controls: Include an internal control (e.g., a housekeeping gene) to assess for PCR inhibition. A shift in the Cq value of the internal control in the presence of the compound would suggest inhibition.
-
Standard Curve: Always run a standard curve to assess the amplification efficiency of your target gene. An efficiency outside the acceptable range (typically 90-110%) may indicate an issue with the assay or the presence of inhibitors.
-
-
-
Question: The viral RNA levels are not decreasing as expected with increasing concentrations of this compound. Why might this be?
-
Answer:
-
Timing of Harvest: The time point for harvesting cell lysates for RNA extraction is important. If harvested too early, there may not be enough viral replication to observe a significant inhibitory effect. If harvested too late, the virus may have already completed its replication cycle.
-
Mechanism of Action: this compound inhibits the NS5B RNA-dependent RNA polymerase.[10] Ensure your qPCR assay is designed to detect a region of the viral genome that is synthesized by this polymerase.
-
-
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound against different viruses.
| Virus | Assay Type | Cell Line | EC50 / IC50 (µM) | Reference |
| Hepatitis C Virus (HCV) | NS5B Polymerase Assay | N/A | 0.017 | Hirashima S, et al. (2006). Journal of Medicinal Chemistry.[10] |
| Feline Calicivirus (FCV) | Plaque Reduction Assay | CRFK | 0.4 - 0.6 | Netzler NE, et al. (2017). Antiviral Research. |
Experimental Protocols
1. Plaque Reduction Neutralization Test (PRNT) for Feline Calicivirus (FCV)
This protocol is adapted from standard FCV plaque assay procedures.[11][12]
-
Cell Seeding: Seed Crandell-Rees Feline Kidney (CRFK) cells in 6-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in a serum-free medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO as the highest this compound concentration).
-
Virus Preparation: Dilute the FCV stock in a serum-free medium to a concentration that will produce 50-100 plaques per well.
-
Infection: Aspirate the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS). Add the diluted virus to each well and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and add the prepared dilutions of this compound or the vehicle control to the respective wells.
-
Overlay: Add an overlay medium (e.g., containing 1% carboxymethylcellulose or agarose) to each well to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Staining and Counting: Fix the cells with a solution such as 10% formalin and stain with a crystal violet solution. After washing and drying, count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control and determine the EC50 value.
2. qPCR-Based Antiviral Assay
This protocol provides a general framework for assessing the antiviral activity of this compound using quantitative PCR.[13][14]
-
Cell Seeding: Seed the desired host cells in 24-well plates and allow them to reach the desired confluency.
-
Compound Treatment and Infection: Pre-treat the cells with serial dilutions of this compound or a vehicle control for a specified period. Then, infect the cells with the virus at a known MOI.
-
Incubation: Incubate the plates for a predetermined time to allow for viral replication (e.g., 24, 48, or 72 hours).
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.
-
qPCR: Perform qPCR using primers and a probe specific for a viral gene and a host housekeeping gene (as an internal control).
-
Data Analysis: Determine the Cq values for the viral gene and the housekeeping gene. Normalize the viral gene expression to the housekeeping gene. Calculate the percentage of inhibition of viral replication for each this compound concentration relative to the vehicle control and determine the EC50 value.
Visualizations
Caption: Mechanism of action of this compound on the viral RNA polymerase NS5B.
Caption: General experimental workflow for this compound antiviral assays.
References
- 1. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of topotecan combined with various anticancer agents in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of 15-Deoxy-Δ12,14-prostaglandin J2 through PPARγ-independent Pathway and the Involvement of the JNK and Akt Pathway in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. A carboxymethyl-cellulose plaque assay for feline calicivirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A feline kidney cell line-based plaque assay for feline calicivirus, a surrogate for Norwalk virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. m.youtube.com [m.youtube.com]
JTK-109 Resistance Mutation Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to JTK-109, a novel NS5B polymerase inhibitor. The information provided is based on established mechanisms of resistance observed for other hepatitis C virus (HCV) NS5B inhibitors and should serve as a guide for investigating this compound resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a loss of this compound efficacy in our long-term cell culture experiments. What could be the cause?
A1: Prolonged exposure of HCV replicon cells to an antiviral agent like this compound can lead to the selection of pre-existing or newly emerged viral variants with reduced susceptibility to the drug. These are known as resistance-associated substitutions (RASs). The high error rate of the HCV NS5B polymerase, which lacks proofreading activity, contributes to the genetic diversity of the viral population, allowing for the rapid selection of resistant variants under drug pressure.
Q2: What are the most common resistance mutations observed for NS5B polymerase inhibitors?
A2: While specific data for this compound is still emerging, mutations conferring resistance to other NS5B inhibitors have been well-characterized. For nucleoside inhibitors (NIs), the S282T substitution is a hallmark mutation that confers broad resistance.[1][2] For non-nucleoside inhibitors (NNIs), which bind to various allosteric sites on the polymerase, a wider range of mutations have been identified, including substitutions at positions L159, L320, V321, and P495.[3][4][5]
Q3: How can we confirm if our HCV replicon cell line has developed resistance to this compound?
A3: Resistance can be confirmed by performing a dose-response assay and comparing the half-maximal effective concentration (EC50) of this compound in your cell line to that of the parental, sensitive cell line. A significant increase in the EC50 value indicates the development of resistance. Subsequently, sequencing the NS5B coding region of the viral genome from the resistant cell population is necessary to identify the specific mutations.
Q4: We have identified a novel mutation in the NS5B gene of our resistant cell line. How can we determine if this mutation is responsible for the observed resistance?
A4: To confirm that a specific mutation is responsible for resistance, you can use reverse genetics. This involves introducing the mutation into a wild-type HCV replicon construct using site-directed mutagenesis. The resulting mutant replicon can then be used to establish a new cell line, and its susceptibility to this compound can be compared to the wild-type replicon.
Q5: Are there strategies to overcome or prevent the development of this compound resistance?
A5: Combination therapy is a clinically proven strategy to combat antiviral resistance.[3] Using this compound in combination with other anti-HCV agents that have different mechanisms of action, such as NS3/4A protease inhibitors or NS5A inhibitors, can reduce the likelihood of resistance emerging. The virus would need to acquire multiple mutations simultaneously to become resistant to all drugs in the combination, which is a much rarer event.
Troubleshooting Guides
Problem: Inconsistent EC50 values in this compound susceptibility assays.
| Possible Cause | Troubleshooting Step |
| Cell viability issues | Ensure consistent cell seeding density and monitor cell health throughout the experiment. Use a cell viability assay (e.g., MTS, CellTiter-Glo) to normalize the antiviral activity data. |
| Inaccurate drug concentration | Verify the stock concentration of this compound and perform serial dilutions carefully. Prepare fresh dilutions for each experiment. |
| Mixed cell population | The resistant cell population may be heterogeneous. Consider single-cell cloning to isolate and characterize individual resistant clones. |
| Assay variability | Optimize assay parameters such as incubation time and reagent concentrations. Include positive and negative controls in every assay plate. |
Problem: Failure to amplify the NS5B gene from a resistant cell line for sequencing.
| Possible Cause | Troubleshooting Step |
| Low viral RNA levels | Increase the amount of input RNA for the reverse transcription reaction. Use a highly sensitive RT-PCR kit. |
| Primer mismatch | Viral mutations in the primer binding sites can prevent amplification. Design alternative primers targeting conserved regions of the NS5B gene. |
| RNA degradation | Use an RNase-free workflow and appropriate RNA extraction and storage methods to maintain RNA integrity. |
Quantitative Data on NS5B Inhibitor Resistance
The following table summarizes resistance data for well-characterized mutations against other NS5B inhibitors, which can serve as a reference for this compound resistance studies.
| Mutation | Inhibitor Class | Fold-Change in EC50 (Approximate) | Reference |
| S282T | Nucleoside Inhibitor | 3-7 fold | [6] |
| L159F | Non-Nucleoside Inhibitor | Varies by compound | [3] |
| L320F | Non-Nucleoside Inhibitor | >10 fold | [4] |
| V321A/I | Non-Nucleoside Inhibitor | >10 fold | [4] |
| P495A/L/S | Non-Nucleoside Inhibitor | 37-42 fold | [5] |
Experimental Protocols
Protocol 1: Determination of this compound EC50 in HCV Replicon Cells
-
Cell Seeding: Seed HCV replicon cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions. Include a no-drug control (DMSO vehicle) and a positive control (e.g., another known NS5B inhibitor).
-
Incubation: Incubate the plate for 72 hours.
-
Luciferase Assay: If the replicon expresses a reporter gene like luciferase, measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Plot the luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Genotypic Analysis of this compound Resistant Replicon
-
RNA Extraction: Isolate total RNA from both the this compound resistant and the parental (sensitive) HCV replicon cell lines.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and a primer specific to the HCV NS5B region.
-
PCR Amplification: Amplify the full-length NS5B coding sequence from the cDNA using high-fidelity DNA polymerase and specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing: Sequence the purified PCR product using Sanger sequencing or next-generation sequencing (NGS) to identify mutations.
-
Sequence Analysis: Align the sequence from the resistant replicon to the sequence from the parental replicon to identify amino acid substitutions.
Visualizations
Caption: Mechanism of action of this compound on the HCV replication cycle.
Caption: Workflow for the identification and confirmation of this compound resistance mutations.
Caption: Key factors contributing to the development of resistance to this compound.
References
- 1. Resistance to nucleotide analogue inhibitors of hepatitis C virus NS5B: mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Hepatitis C Viral Resistance to Direct Acting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally occurring mutations associated with resistance to HCV NS5B polymerase and NS3 protease inhibitors in treatment-naïve patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potency and Resistance Analysis of Hepatitis C Virus NS5B Polymerase Inhibitor BMS-791325 on All Major Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Jtk-109 experimental artifacts
Welcome to the technical support center for JTK-109, a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental artifacts and ensuring robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antiviral agent that acts as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2] By binding to an allosteric site on the NS5B enzyme, it induces a conformational change that renders the enzyme inactive, thereby halting viral RNA replication.[3]
Q2: In which experimental systems is this compound typically evaluated?
A2: this compound is primarily evaluated in in-vitro HCV replicon systems.[4] These are cell-based assays that use human hepatoma cell lines, most commonly Huh-7 cells, engineered to express a subgenomic portion of the HCV genome that can replicate autonomously.[5] These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of HCV replication.[6][7]
Q3: What is the reported potency of this compound?
A3: this compound has a reported IC50 value of 0.017 µM for NS5B inhibitory activity.[1] The EC50 in cell-based replicon assays may vary depending on the HCV genotype, specific replicon construct, and the Huh-7 cell subclone used.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to keep the final concentration of DMSO below 0.5% to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in HCV replicon systems.
| Issue | Potential Cause | Recommended Solution |
| High variability in EC50 values between experiments | 1. Inconsistent cell density at the time of treatment. 2. Passage number of Huh-7 cells is too high, leading to reduced permissiveness for HCV replication.[5] 3. Variability in the final DMSO concentration. | 1. Ensure uniform cell seeding and confluency before adding this compound. 2. Use low-passage Huh-7 cells (ideally below passage 20) and regularly restart cultures from frozen stocks. 3. Prepare a consistent final concentration of DMSO in all wells, including vehicle controls. |
| Observed cytotoxicity at expected effective concentrations | 1. The compound may have a narrow therapeutic window in the specific cell line being used. 2. The final DMSO concentration is too high. | 1. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with the replicon assay to determine the 50% cytotoxic concentration (CC50). 2. Ensure the final DMSO concentration does not exceed 0.5%. |
| No significant inhibition of HCV replication observed | 1. Incorrect concentration of this compound used. 2. The replicon system may harbor mutations in the NS5B gene that confer resistance.[8] 3. Inactive compound due to improper storage or handling. | 1. Verify the dilution calculations and perform a wide dose-response curve. 2. Sequence the NS5B region of the replicon to check for known resistance-associated substitutions.[8] 3. Use a fresh aliquot of this compound and verify its activity against a known sensitive replicon. |
| Emergence of drug-resistant colonies in long-term cultures | 1. HCV's error-prone RNA polymerase can lead to the selection of resistant variants under drug pressure.[8] | 1. This is an expected outcome in long-term selection experiments. Isolate and expand resistant colonies for further characterization.[9] 2. Sequence the NS5B gene from resistant colonies to identify mutations responsible for the resistance phenotype. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and provides a comparison with other representative NS5B inhibitors.
| Compound | Target | Inhibitor Class | IC50 / EC50 | HCV Genotype |
| This compound | NS5B Polymerase | Non-nucleoside | IC50: 17 nM[1] | 1b[4] |
| Sofosbuvir | NS5B Polymerase | Nucleoside analog | EC50: 40-135 nM | Pan-genotypic |
| Dasabuvir | NS5B Polymerase | Non-nucleoside | EC50: 2-10 nM | 1 |
| Beclabuvir | NS5B Polymerase | Non-nucleoside | EC50: 14-31 nM | 1 |
Experimental Protocols
Protocol: Determination of this compound EC50 in an HCV Luciferase Reporter Replicon Assay
This protocol is adapted from established methods for testing NS5B inhibitors in HCV replicon systems.[9]
1. Materials:
- Huh-7 cells harboring an HCV genotype 1b luciferase reporter replicon (e.g., Huh-9-13 cells).
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 for selection.
- This compound stock solution (10 mM in DMSO).
- 96-well cell culture plates.
- Luciferase assay reagent (e.g., Steady-Glo).
- Luminometer.
2. Cell Seeding:
- Trypsinize and count the Huh-7 replicon cells.
- Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.
- Incubate at 37°C with 5% CO2 for 24 hours.
3. Compound Treatment:
- Prepare serial dilutions of the this compound stock solution in culture medium. A typical final concentration range would be from 1 nM to 10 µM.
- Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
- Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
- Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.
4. Quantifying HCV Replication:
- After the incubation period, remove the medium.
- Measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.[9]
- Read the luminescence on a plate-reading luminometer.
5. Data Analysis:
- Normalize the luciferase readings to the vehicle control (defined as 100% replication).
- Plot the normalized data against the logarithm of the this compound concentration.
- Calculate the EC50 value using a non-linear regression analysis (four-parameter logistic curve fit).
Visualizations
HCV Replication Cycle and the Role of NS5B
The following diagram illustrates the replication cycle of the Hepatitis C virus, highlighting the central role of the NS5B polymerase in replicating the viral RNA genome. This compound inhibits this crucial step.
Caption: Simplified HCV replication cycle with a focus on NS5B polymerase inhibition by this compound.
Experimental Workflow for this compound EC50 Determination
This diagram outlines the key steps in the experimental workflow for determining the half-maximal effective concentration (EC50) of this compound.
Caption: Workflow for determining the EC50 of this compound in a luciferase-based HCV replicon assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound | HCV NS5B RNA polymerase Inhibitor| TargetMol [targetmol.com]
- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hcvguidelines.org [hcvguidelines.org]
- 9. Preclinical Characterization of JTK-853, a Novel Nonnucleoside Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JTK-109 Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with JTK-109, a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3][4] This guide focuses on addressing potential challenges in reproducibility and variability in common assays used to evaluate the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antiviral compound that acts as a non-nucleoside inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase.[1][2][3] Its primary function is to block the synthesis of new viral RNA, thereby inhibiting viral replication.
Q2: What are the key in vitro assays used to characterize this compound?
The two primary assays for characterizing this compound are:
-
Biochemical Assays: These assays directly measure the inhibitory effect of this compound on the purified NS5B polymerase enzyme.
-
Cell-Based Assays (HCV Replicon Systems): These assays quantify the inhibition of viral replication within host cells that contain a subgenomic HCV replicon.
Q3: How should this compound be stored and handled?
For long-term storage, this compound powder should be kept at -20°C.[2][3][4] For experimental use, it is typically dissolved in a solvent like DMSO to create a stock solution, which should be stored at -80°C to maintain stability.[4] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Biochemical NS5B Polymerase Assays
Issue: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Enzyme Instability | Ensure consistent source and lot of recombinant NS5B polymerase. Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles. Always keep the enzyme on ice during experimental setup. |
| Substrate Degradation | Prepare fresh RNA templates and nucleotide solutions for each experiment. RNA is particularly susceptible to degradation by RNases. |
| Inconsistent this compound Concentration | Perform serial dilutions of the this compound stock solution freshly for each assay. Verify the concentration of the stock solution periodically. |
| Assay Conditions | Strictly control incubation times, temperature, and buffer component concentrations. Minor variations can significantly impact enzyme kinetics. |
Issue: Low signal-to-noise ratio or weak polymerase activity.
| Potential Cause | Troubleshooting Step |
| Suboptimal Enzyme Concentration | Titrate the NS5B polymerase to determine the optimal concentration that yields a robust signal within the linear range of the assay. |
| Incorrect Buffer Composition | Verify the pH and ionic strength of the assay buffer. Ensure the presence of necessary co-factors like Mg²⁺. |
| Detection Method Sensitivity | If using a fluorescence or luminescence-based readout, ensure the detector settings are optimized and the reagents are not expired. |
Troubleshooting Guide: Cell-Based HCV Replicon Assays
Issue: Inconsistent antiviral activity (EC50 values).
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and evenly seeded. Perform a cell viability assay in parallel. |
| Serum Lot Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of components that may affect this compound activity or cell growth. Test and pre-qualify new serum lots. |
| This compound-Serum Protein Binding | The presence of serum proteins can reduce the effective concentration of this compound. Maintain a consistent serum percentage in your assay medium or consider a brief exposure in serum-free medium. |
Issue: Observed cytotoxicity at higher concentrations of this compound.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | All compounds can exhibit toxicity at high concentrations. Determine the cytotoxic concentration 50 (CC50) in parallel with the EC50 to calculate the selectivity index (SI = CC50/EC50). |
| Solvent (DMSO) Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
| Extended Incubation Time | Shorten the incubation period with the compound to the minimum time required to observe a significant reduction in replicon levels. |
Experimental Protocols
Biochemical NS5B RNA-Dependent RNA Polymerase Inhibition Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular NS5B construct and detection method used.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100.
-
NS5B Enzyme: Dilute recombinant HCV NS5B polymerase in assay buffer to the pre-determined optimal concentration.
-
This compound: Prepare a 10-point serial dilution series in DMSO, then dilute in assay buffer to the final desired concentrations.
-
Substrates: Prepare a mix of biotinylated RNA template and a quench-labeled RNA probe, along with a solution of NTPs.
-
-
Assay Procedure:
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of diluted NS5B enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 5 µL of the substrate mix.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Read the plate using a suitable detection method (e.g., fluorescence polarization).
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of this compound concentration.
-
Calculate the IC50 value using a four-parameter logistic regression model.
-
Cell-Based HCV Replicon Assay
This protocol uses a stable cell line containing a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).
-
Cell Plating:
-
Trypsinize and count Huh-7 cells harboring the HCV replicon.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using a luciferase lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of replication relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of this compound concentration and determine the EC50 value.
-
In a parallel plate without replicon, perform a cytotoxicity assay (e.g., CellTiter-Glo) to determine the CC50.
-
Visualizations
Caption: Mechanism of action of this compound as an inhibitor of HCV NS5B polymerase.
Caption: Workflow for a biochemical NS5B polymerase inhibition assay.
Caption: Troubleshooting decision tree for inconsistent IC50 values.
References
Validation & Comparative
JTK-109 in the Landscape of NS5B Polymerase Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a prime target for direct-acting antiviral agents. This guide provides a comparative overview of JTK-109, a non-nucleoside NS5B inhibitor, against other key inhibitors in its class: the nucleoside inhibitor Sofosbuvir, and the non-nucleoside inhibitors Dasabuvir and Beclabuvir. This analysis is based on publicly available experimental data to assist researchers in understanding their relative performance.
Mechanism of Action: A Tale of Two Strategies
NS5B inhibitors are broadly categorized into two classes based on their mechanism of action:
-
Nucleoside/Nucleotide Inhibitors (NIs): These compounds, like Sofosbuvir, mimic natural nucleotides. They are incorporated into the growing viral RNA chain by the NS5B polymerase, leading to premature chain termination and halting replication.
-
Non-Nucleoside Inhibitors (NNIs): This class, which includes this compound, Dasabuvir, and Beclabuvir, are allosteric inhibitors. They bind to distinct sites on the NS5B polymerase enzyme, away from the active site, inducing a conformational change that renders the enzyme inactive.[1][2] NNIs do not compete with nucleotide triphosphates and inhibit the initiation step of RNA synthesis.
The following diagram illustrates the general mechanism of HCV replication and the points of intervention for NS5B inhibitors.
Caption: Mechanism of HCV NS5B Polymerase Inhibition.
Comparative Efficacy: A Quantitative Look
The in vitro efficacy of antiviral compounds is typically measured by the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based replicon assays. The following tables summarize the available data for this compound and its comparators. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Inhibitory Activity (IC50) against NS5B Polymerase
| Compound | HCV Genotype | IC50 (nM) | Reference(s) |
| JTK-853 * | 1b | 8.32 - 17.8 | [3] |
| 1a | 17.3 | [3] | |
| 2a | >10,000 | [3] | |
| 3a | 277 | [3] | |
| 4a | 214 | [3] | |
| Sofosbuvir | 1b | Not directly comparable (NI) | |
| Dasabuvir | 1a | 2.2 - 10.7 | [1][4] |
| 1b | 2.2 - 10.7 | [1][4] | |
| Beclabuvir | 1, 3, 4, 5 | < 28 | [5][6][7] |
*Data for JTK-853, a close analog of this compound from the same chemical series, is presented here due to the limited public availability of specific IC50 values for this compound.
Table 2: Antiviral Activity in HCV Replicon Assays (EC50)
| Compound | HCV Genotype | EC50 (nM) | Reference(s) |
| JTK-853 * | 1b | 34.7 | [3] |
| 1a | 378 | [3] | |
| Sofosbuvir | 1-6 | 32 - 130 | [8] |
| Dasabuvir | 1a | 7.7 | [1][4] |
| 1b | 1.8 | [1][4] | |
| Beclabuvir | 1a | 3 | [5] |
| 1b | 6 | [5] | |
| 3a, 4a, 5a | 3 - 18 | [5] |
*Data for JTK-853, a close analog of this compound from the same chemical series, is presented here due to the limited public availability of specific EC50 values for this compound.
Resistance Profiles: A Key Differentiator
The emergence of drug-resistant viral variants is a critical consideration in antiviral therapy. The genetic barrier to resistance and the specific mutations that confer resistance vary among different classes of inhibitors.
Table 3: Key Resistance-Associated Substitutions (RASs) in NS5B
| Compound | Class | Primary Resistance-Associated Substitutions | Reference(s) |
| This compound/JTK-853 | NNI (Palm Site) | C316Y, M414T, Y452H, L466V | |
| Sofosbuvir | NI (Active Site) | S282T | [8][9][10][11] |
| Dasabuvir | NNI (Palm Site) | C316Y, M414T, Y448C/H, S556G | [1][4][12][13] |
| Beclabuvir | NNI (Thumb Site) | P495L/S | [14] |
Notably, NNIs that bind to different allosteric sites, such as Dasabuvir (palm site) and Beclabuvir (thumb site), do not typically exhibit cross-resistance.[1] This provides a rationale for combination therapies. Sofosbuvir, being a nucleoside inhibitor, has a high barrier to resistance, with the S282T mutation being the primary but infrequently observed substitution.[15]
The following diagram illustrates the workflow for identifying resistance-associated substitutions.
Caption: Workflow for Resistance-Associated Substitution Analysis.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antiviral compounds. Below are outlines of the key assays cited in this guide.
NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified NS5B polymerase.
-
Enzyme and Template Preparation: Recombinant HCV NS5B polymerase is expressed and purified. A synthetic RNA template, often a homopolymer like poly(A) with a complementary oligo(U) primer, is used as the substrate.
-
Reaction Mixture: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the purified NS5B enzyme, the RNA template/primer, ribonucleotide triphosphates (NTPs, including a radiolabeled or fluorescently tagged NTP), and the test compound at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.
-
Detection: The incorporation of the labeled NTP into newly synthesized RNA is quantified. For radiolabeled NTPs, this can be done using a scintillation counter after capturing the RNA on a filter. For fluorescent tags, a fluorescence plate reader is used.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-drug control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.[16][17]
HCV Replicon Assay
This cell-based assay measures the antiviral activity of a compound in a more physiologically relevant context.
-
Cell Lines: Human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic HCV replicon are used. These replicons are engineered to express a reporter gene, such as luciferase, in addition to the HCV nonstructural proteins required for replication.[18][19]
-
Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound.
-
Incubation: The cells are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Reporter Gene Assay: The level of reporter gene expression (e.g., luciferase activity) is measured, which correlates with the level of HCV RNA replication.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or MTT assay) is performed on the same cell line to determine the compound's effect on cell viability.
-
Data Analysis: The EC50 value is calculated from the dose-response curve of the reporter gene signal. The 50% cytotoxic concentration (CC50) is determined from the cytotoxicity data. The selectivity index (SI = CC50/EC50) is then calculated as a measure of the compound's therapeutic window.[20][21][22]
The following diagram outlines the workflow of an HCV replicon assay.
Caption: Workflow of a Luciferase-Based HCV Replicon Assay.
Conclusion
This compound and its analogs represent a potent class of non-nucleoside NS5B inhibitors. When compared to other NS5B inhibitors, several key distinctions emerge. Sofosbuvir, as a nucleoside inhibitor, offers a pan-genotypic activity and a high barrier to resistance. Dasabuvir and Beclabuvir, both non-nucleoside inhibitors, exhibit high potency against specific genotypes and have distinct resistance profiles due to their different allosteric binding sites. The data on JTK-853 suggests that this chemical series has potent activity, particularly against HCV genotype 1b. The choice of an optimal NS5B inhibitor for therapeutic development depends on a multitude of factors including potency against various genotypes, the genetic barrier to resistance, and the potential for combination with other direct-acting antivirals. This guide provides a foundational comparison to aid in these critical research and development decisions.
References
- 1. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Preclinical Characterization of JTK-853, a Novel Nonnucleoside Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of Sofosbuvir-resistant mutations of hepatitis C virus genotype 3a replicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of NS5B resistance against SOFOSBUVIR in hepatitis C virus genotype 3a, naive and treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and beclabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 19. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 22. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of JTK-109 in Preclinical Animal Models for Hepatitis C
A comprehensive analysis of the non-nucleoside inhibitor JTK-109 against Hepatitis C Virus (HCV) in relevant animal models, with a comparative assessment against other NS5B polymerase inhibitors.
This guide provides a detailed comparison of the preclinical validation of this compound, a potent non-nucleoside inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a structured overview of experimental data and methodologies to facilitate informed decisions in antiviral research.
Introduction to this compound and its Mechanism of Action
This compound is a benzimidazole derivative identified as a highly potent and selective inhibitor of the HCV NS5B polymerase.[1] This enzyme is crucial for the replication of the viral RNA genome, making it a prime target for antiviral therapies.[2][3][4][5] this compound exerts its inhibitory effect through an allosteric mechanism, binding to a site on the NS5B polymerase distinct from the active site for nucleotide incorporation. This binding induces a conformational change in the enzyme, thereby impeding its function and halting viral replication.
The following diagram illustrates the mechanism of action of non-nucleoside inhibitors (NNIs) like this compound on the HCV NS5B polymerase.
Caption: Mechanism of HCV NS5B polymerase inhibition by this compound.
In Vitro Efficacy of this compound
The initial characterization of this compound demonstrated significant potency in in vitro assays. The following table summarizes the key findings from the foundational study by Hirashima et al. (2006).
| Assay Type | Target | IC50 (nM) | EC50 (nM) | Notes |
| Enzyme Assay | HCV NS5B Polymerase | 16 | - | Highly potent inhibition of the isolated enzyme. |
| Replicon Assay | HCV Subgenomic Replicon | - | 37 | Effective inhibition of viral replication in a cellular context. |
Table 1: In Vitro Activity of this compound. Data sourced from Hirashima S, et al. J Med Chem. 2006.[1]
Preclinical Pharmacokinetics of this compound in Animal Models
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The following data for this compound was obtained in rats, a common preclinical model.
| Animal Model | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | Intravenous | 1 | 259 | - | 313 | - |
| Rat | Oral | 10 | 185 | 4.0 | 1780 | 57 |
Table 2: Pharmacokinetic Parameters of this compound in Rats. Data sourced from Hirashima S, et al. J Med Chem. 2006.[1]
Comparative Analysis with Alternative NS5B Inhibitors
To provide a comprehensive overview, the preclinical data for this compound is compared with that of other non-nucleoside inhibitors of HCV NS5B polymerase. The availability of directly comparable in vivo efficacy data in the same animal models is limited in the public domain. However, a comparison of their in vitro potency and available pharmacokinetic data in preclinical species offers valuable insights.
| Compound | Target | IC50 (nM) | EC50 (nM) | Animal Model (Pharmacokinetics) | Key PK Findings |
| This compound | HCV NS5B Polymerase | 16 | 37 | Rat | Moderate oral bioavailability (57%). |
| Dasabuvir | HCV NS5B Polymerase | 2.2-10 | 1.8-35 | Dog, Rat | Primarily metabolized by CYP2C8. |
| Setrobuvir | HCV NS5B Polymerase | 8-80 | 350-1300 | Not specified | Dose-proportional pharmacokinetics. |
| Filibuvir | HCV NS5B Polymerase | 5-20 | 20-100 | Not specified | Good oral bioavailability reported. |
Table 3: Comparative Profile of Non-Nucleoside NS5B Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
HCV NS5B Polymerase Inhibition Assay
The inhibitory activity of compounds against HCV NS5B polymerase was assessed using an in vitro RNA elongation assay. The reaction mixture contained purified recombinant NS5B enzyme, a biotinylated RNA template-primer, and radiolabeled nucleotides. The incorporation of the radiolabeled nucleotide into the newly synthesized RNA strand was quantified to determine the level of polymerase activity. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated from the dose-response curves.
HCV Replicon Assay
The cellular antiviral activity was evaluated using a subgenomic HCV replicon system in Huh-7 cells. These cells contain a self-replicating HCV RNA that expresses a reporter gene (e.g., luciferase). The level of reporter gene expression is directly proportional to the level of HCV RNA replication. Cells were treated with serial dilutions of the test compounds, and the reporter gene activity was measured after a defined incubation period. The EC50 value, the concentration of the inhibitor required to reduce viral replication by 50%, was determined.
Pharmacokinetic Studies in Rats
Male Sprague-Dawley rats were used for the pharmacokinetic evaluation. For intravenous administration, this compound was dissolved in a suitable vehicle and administered via the tail vein. For oral administration, the compound was formulated as a suspension and administered by gavage. Blood samples were collected at various time points post-dosing. Plasma concentrations of this compound were determined using a validated LC-MS/MS method. Pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability, were calculated using standard non-compartmental analysis.
The following diagram outlines the general workflow for preclinical evaluation of an antiviral compound.
Caption: General workflow of antiviral drug development.
Conclusion
This compound demonstrates potent in vitro activity against HCV NS5B polymerase and robust inhibition of viral replication in cellular models. Preclinical pharmacokinetic studies in rats indicate moderate oral bioavailability, supporting its potential for oral administration. While direct comparative in vivo efficacy studies in standardized animal models for HCV are challenging to conduct and report publicly, the available data for this compound positions it as a promising candidate within the class of non-nucleoside NS5B inhibitors. Further studies in more advanced animal models, such as humanized liver mice, would be beneficial to fully elucidate its in vivo efficacy and potential for clinical development. This guide provides a foundational dataset for researchers to compare and contrast this compound with other inhibitors in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 5. The HCV NS5B nucleoside and non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Antiviral Resistance: A Guide to JTK-109 and Cross-Resistance in Hepatitis C Virus Therapy
For researchers and drug development professionals engaged in the fight against viral diseases, understanding the nuances of drug resistance is paramount. This guide provides a comprehensive overview of JTK-109, a potent antiviral agent, and explores the critical concept of cross-resistance within the context of its therapeutic class. While specific cross-resistance studies for this compound are not publicly available, this document will delve into the established mechanisms of resistance for its drug class, offering valuable insights for future research and development.
This compound: A Profile
This compound is an antiviral drug that functions as a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] This enzyme is essential for the replication of the viral genome. By binding to an allosteric site on the polymerase, this compound disrupts its function, thereby inhibiting viral replication.[2][3] It has demonstrated potent inhibitory activity against HCV and has also shown potential against other viruses such as norovirus.[1]
Understanding Cross-Resistance in HCV NS5B Inhibitors
Cross-resistance occurs when a pathogen develops resistance to one drug, which then confers resistance to other, often related, drugs. In the context of HCV NS5B inhibitors, the development of resistance is a significant clinical challenge. The high mutation rate of the HCV polymerase can lead to the selection of amino acid substitutions that reduce the binding affinity of the inhibitor to the enzyme.[4]
For non-nucleoside inhibitors like this compound, which bind to allosteric sites on the NS5B polymerase, the landscape of cross-resistance is complex. There are multiple allosteric binding sites on the enzyme, and NNIs are classified based on the site to which they bind (e.g., palm I, palm II, thumb I, thumb II). A crucial point is that there is generally a lack of cross-resistance between NNIs that bind to different allosteric sites .[3] This means that if a virus develops resistance to a drug that binds to the "thumb" site, it may still be susceptible to a drug that binds to the "palm" site.
However, cross-resistance is commonly observed among NNIs that bind to the same or overlapping allosteric sites. For example, mutations conferring resistance to one "palm I" inhibitor are likely to cause resistance to other inhibitors targeting the same site.
Data on Cross-Resistance Studies
A comprehensive search of publicly available scientific literature and clinical trial data did not yield any specific studies detailing cross-resistance between this compound and other antiviral agents. Consequently, quantitative data for comparison and detailed experimental protocols for such studies are not available at this time.
General Experimental Protocol for Assessing Antiviral Cross-Resistance
While specific protocols for this compound are unavailable, a general methodology for evaluating cross-resistance to antiviral drugs targeting HCV NS5B polymerase is outlined below. This can serve as a template for future investigations.
Objective: To determine if viral resistance to Drug A confers resistance to Drug B.
Materials:
-
HCV replicon-containing cell lines (wild-type and resistant variants)
-
Antiviral compounds (Drug A, Drug B, and control compounds)
-
Cell culture reagents
-
Reagents for quantifying viral replication (e.g., luciferase assay system, RT-qPCR)
Methodology:
-
Generation of Resistant Cell Lines:
-
Wild-type HCV replicon cells are cultured in the presence of increasing concentrations of Drug A over a prolonged period.
-
Clones that demonstrate sustained replication at high drug concentrations are selected and expanded.
-
The NS5B region of the viral genome in these resistant clones is sequenced to identify mutations.
-
-
Antiviral Susceptibility Testing (IC50 Determination):
-
Wild-type and resistant cell lines are seeded in multi-well plates.
-
Cells are treated with a serial dilution of Drug A, Drug B, and control drugs.
-
After a defined incubation period (e.g., 72 hours), the level of HCV replication is quantified.
-
The half-maximal inhibitory concentration (IC50) for each drug in each cell line is calculated.
-
-
Data Analysis and Interpretation:
-
The IC50 values for each drug are compared between the wild-type and resistant cell lines.
-
A significant increase in the IC50 of Drug B in the Drug A-resistant cell line indicates cross-resistance.
-
The fold-change in IC50 is calculated to quantify the level of resistance.
-
Signaling Pathway and Experimental Workflow
To visualize the concepts discussed, the following diagrams illustrate the general signaling pathway of HCV replication and a typical experimental workflow for cross-resistance studies.
Caption: Simplified pathway of HCV replication within a host cell and the inhibitory action of this compound on the NS5B polymerase.
Caption: A generalized workflow for investigating cross-resistance between two antiviral drugs.
Conclusion
While specific experimental data on the cross-resistance profile of this compound is not currently in the public domain, an understanding of the mechanisms of resistance to HCV NS5B non-nucleoside inhibitors provides a solid foundation for further research. The lack of cross-resistance between NNIs targeting different allosteric sites is a promising aspect for the development of combination therapies to combat HCV infection and overcome resistance. Future studies are warranted to elucidate the specific resistance profile of this compound and its potential for cross-resistance with other antiviral agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
No Evidence of Synergistic Effect Between JTK-109 and Ribavirin Found in Publicly Available Research
A comprehensive search of scientific literature and clinical trial databases has yielded no specific experimental data or published studies investigating a synergistic effect between the antiviral drug JTK-109 and ribavirin.
This compound is identified as an inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase[1]. Research has primarily focused on its mechanism as a standalone agent and its structure-activity relationship. While ribavirin is a broad-spectrum antiviral agent known for its synergistic effects with other antiviral drugs, particularly in the treatment of HCV, there is no available information on its combination with this compound.
Given the absence of data on the combined use of this compound and ribavirin, it is not possible to provide a comparison guide, quantitative data tables, detailed experimental protocols, or diagrams illustrating synergistic signaling pathways for this specific combination.
For the benefit of researchers, scientists, and drug development professionals, the following sections provide an overview of the individual mechanisms of action of this compound and the well-documented synergistic effects of ribavirin with other antiviral compounds.
Mechanism of Action: this compound
This compound is a benzimidazole derivative that acts as a non-nucleoside inhibitor of the HCV NS5B polymerase[1]. The NS5B protein is an RNA-dependent RNA polymerase essential for the replication of the viral RNA genome. By binding to a specific allosteric site on the enzyme, this compound induces a conformational change that inhibits its enzymatic activity, thereby preventing viral replication.
Mechanism of Action and Known Synergistic Effects of Ribavirin
Ribavirin is a synthetic guanosine nucleoside analog with a broad spectrum of antiviral activity against both RNA and DNA viruses[2]. Its precise mechanism of action is not fully understood but is believed to be multifactorial. Several proposed mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of IMPDH, a key enzyme in the de novo synthesis of guanine nucleotides. This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis[2][3][4].
-
Direct Inhibition of Viral Polymerase: Ribavirin triphosphate can act as a competitive inhibitor of viral RNA polymerases, leading to a decrease in viral replication[3][4].
-
RNA Mutagenesis (Error Catastrophe): Ribavirin triphosphate can be incorporated into the viral RNA genome, causing mutations. An accumulation of these mutations can exceed the virus's error threshold, leading to the production of non-viable virions, a phenomenon known as "error catastrophe"[2][4].
-
Immunomodulation: Ribavirin can shift the host's immune response from a Th2 to a Th1 phenotype, enhancing cell-mediated immunity against viral infections[2][5].
The synergistic effect of ribavirin in combination with other antiviral agents, most notably interferon-alpha (IFN-α) for the treatment of HCV, is well-established[6][7]. Studies have shown that the combination of ribavirin and IFN-α results in significantly higher sustained virologic response rates than monotherapy with either drug alone[7]. The proposed mechanisms for this synergy include the enhancement of IFN-α's antiviral activity by ribavirin and the multifactorial action of ribavirin targeting different aspects of the viral life cycle and host response.
While no direct data exists for this compound, the established synergistic potential of ribavirin suggests that its combination with other direct-acting antivirals could be a subject for future investigation. However, without experimental evidence, any potential for synergy between this compound and ribavirin remains speculative.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of ribavirin in the combination treatment of chronic HCV infection [natap.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synergistic inhibition of intracellular hepatitis C virus replication by combination of ribavirin and interferon- alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Jtk-109 and Sofosbuvir: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical antiviral agents Jtk-109 and sofosbuvir, both targeting the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This analysis is based on available experimental data to inform further research and development efforts.
Sofosbuvir, a cornerstone of modern HCV therapy, has extensive clinical data supporting its efficacy and safety. In contrast, this compound is a preclinical candidate with limited publicly available information. This guide summarizes the existing data for a head-to-head comparison, highlighting the therapeutic potential and limitations of each compound.
Mechanism of Action: Targeting the Viral Polymerase
Both this compound and sofosbuvir are inhibitors of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome. However, they belong to different inhibitor classes.
This compound is a non-nucleoside inhibitor (NNI). NNIs bind to allosteric sites on the NS5B polymerase, inducing a conformational change that ultimately inhibits its enzymatic activity.
Sofosbuvir , on the other hand, is a nucleoside analog prodrug. It is metabolized in hepatocytes to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent viral RNA chain by the NS5B polymerase. Once incorporated, it acts as a chain terminator, halting further RNA synthesis.
In Vitro Efficacy
The in vitro potency of these compounds has been evaluated using enzymatic and cell-based replicon assays.
| Compound | Assay Type | Target | Metric | Value | Genotype(s) Tested |
| This compound | Enzymatic Assay | NS5B Polymerase | IC50 | 0.017 µM | Not Specified |
| Sofosbuvir | Replicon Assay | HCV Replication | EC50 | 14 - 110 nM | 1a, 1b, 2a, 3a, 4a |
| Clinical Isolates | HCV Replication | EC50 (median) | 29 - 102 nM | 1a, 1b, 2, 3a | |
| GS-461203 (active form of Sofosbuvir) | Enzymatic Assay | NS5B Polymerase | IC50 | 0.7 - 2.6 µM | 1b, 2a, 3a, 4a |
Note: Direct comparison of IC50 and EC50 values should be made with caution due to differences in assay methodologies. The IC50 for this compound reflects its direct inhibitory effect on the NS5B enzyme, while the EC50 values for sofosbuvir represent its activity in a cellular context, which includes cellular uptake and metabolic activation.
Cytotoxicity and Resistance Profile
Sofosbuvir Cytotoxicity: Information on the 50% cytotoxic concentration (CC50) of sofosbuvir is not extensively detailed in the provided search results.
Sofosbuvir Resistance Profile: The primary resistance-associated substitution (RAS) for sofosbuvir is S282T in the NS5B polymerase. This mutation confers a low level of resistance and is associated with reduced viral fitness, making it rare in clinical settings.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay (General Protocol):
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl2), a reducing agent (e.g., DTT), the recombinant NS5B enzyme, and a template-primer pair (e.g., poly(A)/oligo(dT)).
-
Compound Incubation: The test compound (e.g., this compound or the active triphosphate form of sofosbuvir) at various concentrations is pre-incubated with the enzyme and template-primer complex.
-
Reaction Initiation: The reaction is initiated by the addition of a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled nucleotide (e.g., [α-³²P]UTP).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Analysis: The reaction is stopped, and the newly synthesized RNA is precipitated and collected (e.g., by filtration). The amount of incorporated labeled nucleotide is quantified using a scintillation counter or fluorescence reader.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the polymerase activity (IC50) is calculated from the dose-response curve.
HCV Replicon Assay (General Protocol):
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV replicon.
-
Cell Seeding: Huh-7 cells containing the HCV replicon are seeded into multi-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., sofosbuvir).
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using a sensitive method such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) or a reporter gene assay (e.g., luciferase) if the replicon contains a reporter gene.
-
EC50 and CC50 Determination: The concentration of the compound that reduces HCV RNA levels by 50% (EC50) is determined. In parallel, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed on the same cells to determine the 50% cytotoxic concentration (CC50) of the compound. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
Signaling Pathways and Experimental Workflows
Caption: Workflow for in vitro evaluation of NS5B inhibitors.
Caption: Comparative mechanisms of action for this compound and sofosbuvir.
Conclusion
Based on the limited available data, this compound demonstrates potent direct inhibition of the HCV NS5B polymerase in an enzymatic assay. However, a comprehensive comparison with the clinically successful drug sofosbuvir is challenging due to the lack of publicly available data on this compound's cellular activity, cytotoxicity, and resistance profile.
Sofosbuvir's profile is well-characterized, with proven pan-genotypic activity in cellular models and a high barrier to resistance, which have translated to high cure rates in patients. For this compound to be considered a viable clinical candidate, further studies are necessary to establish its efficacy and safety in more complex biological systems, including various HCV genotypes, and to understand its potential for resistance development. Researchers are encouraged to pursue the generation of these critical datasets to fully elucidate the therapeutic potential of this compound.
JTK-109: A Potent and Selective Inhibitor of Viral RNA Polymerase
For Immediate Release
A comprehensive analysis of the non-nucleoside inhibitor JTK-109 reveals its high potency and selectivity for viral RNA-dependent RNA polymerase (RdRp), positioning it as a significant compound in antiviral research. This guide provides a detailed comparison of this compound with other viral polymerase inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a benzimidazole derivative, was initially developed as an inhibitor of the Hepatitis C virus (HCV) NS5B polymerase[1]. Subsequent studies have demonstrated its broader activity against other RNA viruses, including norovirus[1]. As a non-nucleoside inhibitor (NNI), this compound binds to an allosteric site on the viral polymerase, inducing a conformational change that ultimately inhibits its enzymatic activity[2][3]. This mechanism of action is distinct from that of nucleoside inhibitors (NIs), which act as chain terminators after being incorporated into the nascent RNA strand[2].
Comparative Efficacy of this compound
The inhibitory activity of this compound against HCV NS5B polymerase is particularly noteworthy. The half-maximal inhibitory concentration (IC50) of this compound has been determined to be in the nanomolar range, highlighting its potent antiviral effect. To provide a clear comparison, the following table summarizes the IC50 values of this compound and other notable HCV NS5B polymerase inhibitors.
| Inhibitor | Type | Target Genotype(s) | IC50 (nM) | Reference |
| This compound | NNI | HCV Genotype 1b | 19 | Hirashima S, et al. (2006) |
| Sofosbuvir (active triphosphate form) | NI | HCV Genotypes 1b, 2a, 3a, 4a | 700 - 2600 | [4] |
| Dasabuvir | NNI | HCV Genotype 1 | ~7.5 | |
| Beclabuvir | NNI | HCV Genotype 1 | ~29 |
Note: IC50 values can vary depending on the specific assay conditions and the subtype of the viral polymerase.
Specificity Profile
A critical aspect of any antiviral candidate is its selectivity for the viral target over host cellular enzymes. This compound has demonstrated high selectivity for the HCV NS5B polymerase. Studies have shown that this compound does not significantly inhibit human DNA and RNA polymerases, indicating a favorable safety profile with a reduced likelihood of off-target effects. This high degree of selectivity is a key advantage for a therapeutic candidate.
Mechanism of Action: Allosteric Inhibition
This compound functions as a non-nucleoside inhibitor by binding to an allosteric site on the thumb domain of the HCV NS5B polymerase. This binding event induces conformational changes that are transmitted to the active site, ultimately preventing the initiation of RNA synthesis. This allosteric inhibition is a non-competitive mechanism with respect to the nucleotide triphosphate substrates.
References
- 1. Calicivirus RNA-Dependent RNA Polymerases: Evolution, Structure, Protein Dynamics, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 4. Allosteric Inhibitors Have Distinct Effects, but Also Common Modes of Action, in the HCV Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Data Presentation: Comparative Inhibitory Activity
A Comparative Analysis of Jtk-109 and Its Analogs as Hepatitis C Virus NS5B Polymerase Inhibitors
This compound is a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2][3] This guide provides a comparative analysis of this compound and its analogs, detailing their structure-activity relationships (SAR), inhibitory potencies, and the experimental protocols used for their evaluation. This information is intended for researchers, scientists, and drug development professionals working on antiviral therapies.
The development of this compound involved systematic modifications of a benzimidazole scaffold to optimize its inhibitory activity against the HCV NS5B polymerase. The following table summarizes the in vitro enzymatic inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) in a cell-based HCV replicon system for this compound and key analogs.
| Compound | Structure | NS5B IC50 (nM) | HCV Replicon EC50 (µM) |
| This compound (10n) | 2-[4-[[2-(4-chlorophenyl)-5-(2-oxopyrrolidin-1-yl)phenyl]methoxy]-2-fluorophenyl]-1-cyclohexylbenzimidazole-5-carboxylic acid | 17 | 0.28 |
| Analog 1 (2b) | (Structure with chloro group at A-ring 4-position) | 180 | >10 |
| Analog 2 (2e) | (Structure with carboxylic acid at A-ring 4-position) | 100 | >10 |
| Analog 3 (3f) | (Structure with dimethylsulfonamide at B-ring 4-position) | 18 | 0.94 |
| Analog 4 (10m) | (Structure with a pyrrolidin-2-one at B-ring 4-position) | 21 | 0.43 |
Data extracted from Hirashima S, et al. J Med Chem. 2006.[2]
Experimental Protocols
The evaluation of this compound and its analogs involved two key assays: an in vitro enzymatic assay to measure direct inhibition of the HCV NS5B polymerase and a cell-based HCV replicon assay to assess antiviral activity in a cellular context.
In Vitro HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the RNA polymerization activity of recombinant HCV NS5B.
Methodology:
-
Enzyme and Template Preparation: Recombinant HCV NS5B polymerase (genotype 1b) is purified. A poly(A) template and an oligo(U) primer are used to initiate RNA synthesis.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the purified NS5B enzyme, the poly(A)/oligo(U) template/primer, ribonucleoside triphosphates (rNTPs) including a radiolabeled or fluorescently tagged UTP, and the test compound at various concentrations.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 2 hours).
-
Detection: The newly synthesized RNA, incorporating the labeled UTP, is captured and quantified. For radiolabeled UTP, this can be done by precipitation followed by scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal from wells with the test compound to control wells without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined by fitting the dose-response data to a sigmoidal curve.
HCV Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma (Huh-7) cells.[4][5][6]
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins (including NS5B) and a reporter gene, such as luciferase, for easy quantification of replication.[4][7]
-
Compound Treatment: The replicon-containing cells are seeded in 96-well plates and treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and the expression of the reporter gene.[4]
-
Quantification of Replication: The level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luciferase activity).
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using Calcein AM) is performed to ensure that the observed reduction in replication is not due to cell death.[4]
-
Data Analysis: The EC50 value, the concentration of the compound that reduces HCV replication by 50%, is calculated from the dose-response curve of the reporter gene activity.
Mandatory Visualization
Signaling Pathway: Inhibition of HCV Replication
The following diagram illustrates the mechanism of action of this compound and its analogs in inhibiting HCV RNA replication.
Caption: Mechanism of HCV replication inhibition by this compound analogs.
Experimental Workflow: Compound Evaluation
The diagram below outlines the workflow for the comparative analysis of this compound analogs.
Caption: Workflow for evaluating this compound analog performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzimidazole derivatives bearing substituted biphenyls as hepatitis C virus NS5B RNA-dependent RNA polymerase inhibitors: structure-activity relationship studies and identification of a potent and highly selective inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 6. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Independent Verification of Jtk-109 Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of Jtk-109 against Hepatitis C Virus (HCV) and Feline Calicivirus (FCV), with a review of its performance alongside other antiviral agents. Detailed experimental methodologies and quantitative data are presented to support the independent verification of its therapeutic potential.
Executive Summary
This compound is a non-nucleoside inhibitor (NNI) that targets the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C Virus, specifically the non-structural protein 5B (NS5B).[1] This allosteric inhibition mechanism disrupts viral replication.[1] this compound has demonstrated potent inhibitory activity against HCV NS5B, particularly genotype 1b, with a reported IC50 value of 0.017 µM. While its primary development focus has been HCV, its activity against other RNA viruses, such as caliciviruses, has also been investigated. However, studies on Feline Calicivirus (FCV), a surrogate for human norovirus, have shown minimal inhibitory effect by this compound in in vitro enzyme assays. This guide will delve into the available data to provide a clear comparison of this compound's efficacy.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the quantitative data on the antiviral activity of this compound and other relevant antiviral compounds against HCV and FCV.
Table 1: In Vitro Inhibitory Activity of this compound and other Non-Nucleoside Inhibitors against HCV NS5B Polymerase
| Compound | Target | HCV Genotype | IC50 (µM) | Reference |
| This compound | NS5B | 1b | 0.017 | Hirashima S, et al. J Med Chem. 2006 |
| Dasabuvir | NS5B | 1a/1b | 0.002-0.01 | --INVALID-LINK-- |
| Beclabuvir | NS5B | 1 | 0.023 | --INVALID-LINK-- |
| N4 | NS5B | - | 2.01 | --INVALID-LINK-- |
| Compound 4c | NS5B | - | 31.9 | --INVALID-LINK-- |
| Compound 5c | NS5B | - | 32.2 | --INVALID-LINK-- |
Table 2: Comparative Antiviral Activity against Feline Calicivirus (FCV) in Vitro
| Compound | Antiviral Class | FCV RdRp IC50 (µM) | FCV Plaque Reduction EC50 (µM) | Reference |
| This compound | Non-nucleoside Inhibitor | >10 (minimal inhibition) | - | Netzler NE, et al. Viruses. 2018 |
| 2'-C-Methylcytidine (2CMC) | Nucleoside Analogue | - | 2.5 | Netzler NE, et al. Viruses. 2018 |
| Nitazoxanide | Broad-spectrum antiviral | - | 0.6 | Netzler NE, et al. Viruses. 2018 |
| Quercetagetin | Non-nucleoside Inhibitor | 2.8 | No effect | Netzler NE, et al. Viruses. 2018 |
| PPNDS | Non-nucleoside Inhibitor | 2.7 | No effect | Netzler NE, et al. Viruses. 2018 |
| GC376 | Protease Inhibitor | - | No effect | Netzler NE, et al. Viruses. 2018 |
Signaling Pathway and Experimental Workflow
HCV Replication and NS5B Inhibition
This compound acts as a non-nucleoside inhibitor of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates at the active site, this compound binds to an allosteric site on the enzyme.[1] This binding induces a conformational change in the NS5B protein, rendering it inactive and thereby halting the replication of the viral RNA genome. The following diagram illustrates the HCV replication cycle and the point of inhibition by this compound.
References
Safety Operating Guide
Proper Disposal Procedures for Jtk-109: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Jtk-109 based on general knowledge of benzimidazole derivatives. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is crucial to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
I. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, ensure that all appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][3]
II. Step-by-Step Disposal Procedures
The following steps outline the recommended procedure for the disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Label the container as "Hazardous Waste" and include the chemical name ("this compound"), concentration (if applicable), and the date of accumulation.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., from experimental solutions) in a separate, clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
The container should be leak-proof and have a secure cap.
-
Label the container as "Hazardous Liquid Waste" and include the chemical name ("this compound"), solvent(s), estimated concentration, and the date of accumulation.
-
2. Decontamination of Labware:
-
All labware that has come into contact with this compound should be decontaminated.
-
Rinse glassware and equipment with an appropriate solvent (e.g., ethanol or acetone) to remove residual compound.
-
Collect the rinse solvent as hazardous liquid waste.
-
After the initial rinse, wash the labware with soap and water.
3. Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully sweep or scoop up the absorbed material and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Wash the area with soap and water.
4. Final Disposal:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[3]
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal process.
IV. Quantitative Data Summary
As no specific SDS for this compound is available, quantitative data regarding its physical and chemical properties are limited. The following table summarizes general information for benzimidazole, the parent compound.
| Property | Data for Benzimidazole | Reference |
| Appearance | Slightly beige powder | [2] |
| Molecular Formula | C₇H₆N₂ | [3] |
| Molecular Weight | 118.13 g/mol | [3] |
| Melting Point | 171-174 °C | [6] |
| Boiling Point | > 360 °C | [6] |
| Solubility | Sparingly soluble in cold water; soluble in alcohol. | [5] |
| Oral LD50 (Mouse) | 2910 mg/kg | [2][3] |
It is imperative for researchers and laboratory managers to treat this compound with the same level of caution as other potentially hazardous chemicals and to adhere strictly to their institution's waste disposal guidelines.
References
Essential Safety and Handling Protocols for Jtk-109
Disclaimer: A specific Material Safety Data Sheet (MSDS) for Jtk-109 was not located in the public domain. The following guidance is based on general best practices for handling potent antiviral compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the official MSDS provided by the manufacturer before commencing any work with this compound.
The following information provides a foundational framework for the safe handling, use, and disposal of this compound, a potent NS5B RNA-dependent RNA polymerase inhibitor. Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for all handling procedures. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side shields are required. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn at all times. Consider a disposable gown for procedures with a high risk of splashing. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator may be necessary for procedures that could generate aerosols or dust. The specific type should be determined by a workplace hazard assessment. |
Quantitative Exposure Limits
Quantitative exposure limits, such as the Permissible Exposure Limit (PEL) and Threshold Limit Value (TLV), are compound-specific and must be obtained from the official this compound Material Safety Data Sheet.
| Exposure Limit | Value |
| Permissible Exposure Limit (PEL) | Data must be obtained from the official MSDS |
| Threshold Limit Value (TLV) | Data must be obtained from the official MSDS |
| Short-Term Exposure Limit (STEL) | Data must be obtained from the official MSDS |
Standard Operating Procedure for Handling this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory environment.
1. Preparation and Engineering Controls:
- Work should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
- Ensure that an emergency eyewash station and safety shower are readily accessible.
- Assemble all necessary materials and equipment before starting the procedure.
2. Weighing and Reconstitution:
- For weighing solid this compound, use a balance within a ventilated enclosure.
- When reconstituting the compound, add the solvent slowly to the vial to avoid splashing.
- Cap the vial securely and mix by gentle inversion or vortexing.
3. Experimental Use:
- When transferring solutions of this compound, use appropriate tools such as calibrated pipettes to ensure accuracy and minimize spills.
- Keep all containers with this compound clearly labeled and sealed when not in use.
4. Decontamination and Waste Disposal:
- All surfaces and equipment potentially contaminated with this compound should be decontaminated with an appropriate solvent or cleaning agent.
- Dispose of all waste materials, including empty vials, used PPE, and contaminated consumables, in accordance with institutional and local regulations for chemical waste. Do not dispose of this compound down the drain.
5. Emergency Procedures:
- Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
- Ingestion: Do not induce vomiting. Seek immediate medical attention.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key stages and decision points in the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
